Cecropin A1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RWKLFKKIEKVGRNVRDGLIKAGPAIAVIGQAKSL |
Origin of Product |
United States |
Taxonomic Origins and Molecular Diversity of Cecropins
Isolation and Initial Characterization of Cecropin (B1577577) A1 from Hyalophora cecropia
The journey into the world of cecropins began with the giant silk moth, Hyalophora cecropia. In a series of landmark studies, researchers isolated and characterized these potent antibacterial peptides from the hemolymph of immunized pupae. mdpi.comnih.govmalariaworld.org The initial investigations successfully purified three primary inducible bactericidal proteins, which were named cecropins. malariaworld.org
Subsequent work led to the determination of the amino acid sequences of two of these proteins, Cecropin A and Cecropin B, revealing their specificity and mechanism of action. mdpi.com Further purification efforts on Cecropia pupae led to the isolation of Cecropin D and four other minor antibacterial components, designated as Cecropins C, E, and F, along with a factor G. acs.org Cecropin A1 was identified as one of the major forms. mdpi.com It was found that Cecropins C, E, and F were present in lower quantities and were classified as either allelic variants or degradation products of the three principal forms: A, B, and D. mdpi.comnih.gov
The mature Cecropin peptides are small, typically 35-40 residues in length, and are characterized as cationic, linear, and amphipathic peptides that lack cysteine residues. biorxiv.orgtandfonline.com Structurally, they form two α-helical segments—a strongly basic N-terminal domain and a longer hydrophobic C-terminal helix—connected by a flexible hinge region. mdpi.comnih.govtandfonline.com This structure is fundamental to their antimicrobial activity, allowing them to interact with and disrupt the membranes of bacteria. nih.gov
**Table 1: Key Cecropin Forms Initially Isolated from *Hyalophora cecropia***
| Cecropin Form | Classification | Reference |
|---|---|---|
| Cecropin A | Major Form | mdpi.com |
| Cecropin B | Major Form | mdpi.com |
| Cecropin D | Major Form | acs.org |
| Cecropin C | Minor Component (Allelic variant or degradation product) | mdpi.comnih.gov |
| Cecropin E | Minor Component (Allelic variant or degradation product) | mdpi.comnih.gov |
| Cecropin F | Minor Component (Allelic variant or degradation product) | mdpi.comnih.gov |
Phylogenetics and Evolutionary Conservation of Cecropins Across Insect Orders
Following their discovery in the lepidopteran H. cecropia, cecropins and cecropin-like peptides have been identified in numerous other insect species, primarily within the orders Lepidoptera, Diptera, and Coleoptera. mdpi.combiorxiv.org Phylogenetic analyses indicate that insect cecropins likely evolved from a single ancestral gene in the common ancestor of these holometabolous orders, with the notable exception of Hymenoptera, where they have not been found. mdpi.commdpi.comnih.gov
The evolutionary history of cecropins is marked by gene duplication and a "birth-and-death" model of evolution. mdpi.com This is supported by the presence of multiple gene copies, often arranged in tandem clusters within the genome, and the existence of both functional genes and non-functional pseudogenes. mdpi.com The diversification of the cecropin family appears to have occurred independently in different insect lineages after their divergence. For instance, phylogenetic trees show that cecropins from Lepidoptera form a distinct monophyletic group, suggesting they evolved from a single ancestral gene within that order. researchgate.net In contrast, the relationships among cecropins from Diptera and Coleoptera are more complex. researchgate.net
Despite the sequence divergence observed between cecropins from different insect orders, they share a conserved structural architecture, featuring N-terminal and C-terminal α-helices linked by a hinge. nih.gov This structural conservation underscores the functional importance of this design for their antimicrobial action. The dendrogram of invertebrate cecropins generally shows that sequences from the same insect order, such as Diptera and Lepidoptera, cluster together, reflecting their shared evolutionary history. biorxiv.org
The Cecropin Gene Family: Genomic Organization and Identified Variants (e.g., Cecropin A, B, C, D, E, P1)
The cecropin gene family exhibits considerable variation in its genomic organization and the number of gene copies across different insect species. mdpi.com These genes are often found in compact clusters, a result of tandem gene duplication events. mdpi.comnih.gov
In the pioneering model organism, Hyalophora cecropia, the cecropin locus spans approximately 20 kilobases (kb) and contains three main functional genes: CecA, CecB, and CecD. mdpi.comnih.gov In the fruit fly, Drosophila melanogaster, the cecropin gene family is organized in an even tighter cluster of about 7 kb, which includes four functional genes (CecA1, CecA2, CecB, and CecC) and two pseudogenes. mdpi.comembopress.org The domesticated silkworm, Bombyx mori, possesses a more extensive cecropin gene family with at least 14 members, including variants of Cecropin A, B, C, D, and E, as well as enbocins. mdpi.comnih.gov These genes are organized into two clusters located on different chromosomes. nih.govnih.gov
The various cecropin genes give rise to a suite of peptide variants, each with potentially distinct properties. The primary variants are designated with letters, such as A, B, C, and D. For example, D. melanogaster expresses Cecropins A1, A2, B, and C. nih.gov B. mori has a more complex repertoire, including multiple subgroups of Cecropin B (B1-B6). nih.govnih.gov Cecropin P1 is a notable variant initially isolated from pig intestine but later identified as originating from the nematode Ascaris suum. nih.govresearchgate.net While not an insect cecropin, its study has contributed to the understanding of the broader cecropin superfamily. acs.org
Table 2: Genomic Organization of Cecropin Genes in Select Insect Species
| Species | Insect Order | Gene Cluster Size | Number of Functional Genes | Identified Gene Variants | Reference |
|---|---|---|---|---|---|
| Hyalophora cecropia | Lepidoptera | ~20 kb | 3 | A, B, D | mdpi.comnih.gov |
| Drosophila melanogaster | Diptera | ~7 kb | 4 | A1, A2, B, C | mdpi.comembopress.org |
| Bombyx mori | Lepidoptera | Two clusters (>78.62 kb on one chromosome) | At least 14 | A1, A2, B1-B6, C, D, D2, E, Enbocins | mdpi.comnih.govnih.gov |
| Anopheles gambiae | Diptera | One cluster | 4 | A, B, C, D | malariaworld.org |
Spectrum of Biological Activities of Cecropin A1
Antibacterial Efficacy and Specificity
Cecropin (B1577577) A1 demonstrates potent bactericidal activity, with a notable prejudice towards Gram-negative bacteria over Gram-positive bacteria. Its mechanism of action primarily involves the disruption of bacterial cell membranes.
Cecropin A1 exhibits robust activity against a variety of Gram-negative pathogens. Its bactericidal effect is rapid and occurs at low concentrations nih.gov. The primary target of this compound in Gram-negative bacteria is the cell membrane. The peptide binds to the outer membrane components, such as lipopolysaccharides (LPS), leading to membrane permeabilization and depolarization nih.govnih.govmdpi.com. This disruption of the membrane integrity results in cell death nih.gov.
Research has shown that this compound is effective against multidrug-resistant strains of Acinetobacter baumannii, a significant nosocomial pathogen nih.govresearchgate.netresearchgate.net. Studies have also extensively documented its activity against various strains of Escherichia coli, including uropathogenic E. coli (UPEC) nih.govnih.govdntb.gov.uaresearchgate.net. In E. coli, this compound has been observed to kill more than 99% of bacteria at a concentration of 2.5 μM within 10 minutes nih.gov.
A fusion protein combining Cecropin A with the endolysin ST01 demonstrated enhanced bactericidal activity against several Gram-negative pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii, and Escherichia coli nih.gov. This fusion protein was particularly effective against A. baumannii, completely killing the ATCC 17978 strain at a concentration of 0.25 μM nih.gov.
| Bacterium | Observed Effect | Effective Concentration | Reference |
|---|---|---|---|
| Escherichia coli ML-35p | >99% killing in 10 minutes | 2.5 μM | nih.gov |
| Acinetobacter baumannii ATCC 17978 | Complete killing (as CecA::ST01 fusion) | 0.25 μM | nih.gov |
| Acinetobacter baumannii CCARM 12026 (multidrug-resistant) | Wiped out (as CecA::ST01 fusion) | 0.5 μM | nih.gov |
While this compound is generally more effective against Gram-negative bacteria, it does exhibit activity against some Gram-positive species researchgate.netresearchgate.net. However, higher concentrations are often required to achieve a bactericidal effect compared to Gram-negative bacteria nih.gov. The reduced susceptibility of Gram-positive bacteria is thought to be due to differences in their cell wall structure, which lacks an outer membrane and possesses a thick peptidoglycan layer. Research on Cecropin B, a closely related peptide, suggests that the cytoplasmic membranes of Gram-positive organisms like Staphylococcus aureus and Staphylococcus epidermidis are inherently more resistant to the peptide's action nih.gov.
| Bacterium | Cecropin | MIC (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Cecropin A | >64 | researchgate.net |
| Enterococcus faecalis | Cecropin A | >64 | researchgate.net |
| Staphylococcus epidermidis | Cecropin A | >64 | researchgate.net |
MIC: Minimum Inhibitory Concentration
This compound has demonstrated significant potential in the inhibition and eradication of bacterial biofilms. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Cecropin A has been shown to effectively destroy biofilms formed by uropathogenic Escherichia coli (UPEC) nih.govdntb.gov.uaresearchgate.net. Its mechanism of action against biofilms involves permeabilizing the bacterial outer membrane and disrupting the biofilm structure nih.gov.
Furthermore, research on a hybrid peptide derived from Cecropin A and melittin (B549807), known as BP100, and its analogs, has shown remarkable antibiofilm activity against multidrug-resistant Pseudomonas aeruginosa mdpi.com. These peptides were found to be 2- to 8-fold more effective at inhibiting biofilm formation compared to the human cathelicidin (B612621) LL-37 mdpi.com. Studies on another cecropin, Cec4, have also shown its ability to both inhibit the formation of and eradicate established biofilms of carbapenem-resistant A. baumannii nih.gov.
Antifungal Properties (e.g., Magnaporthe oryzae, Fusarium verticillioides, Aspergillus fumigatus)
This compound possesses fungicidal properties against a range of fungal pathogens . It has been shown to be effective against species of Aspergillus and Fusarium nih.gov. Research indicates that Cecropin A can achieve complete lethality against germinating conidia of Aspergillus species at concentrations of ≤ 25 μM. For both non-germinated and germinating conidia of Fusarium species, total lethality was observed at a concentration of 1.5 μM nih.gov.
In the context of plant pathogens, Cecropin A has been investigated for its activity against Magnaporthe oryzae, the fungus that causes rice blast disease researchgate.net. Studies have shown that Cecropin A can inhibit the formation of appressoria, which are specialized infection structures essential for the fungus to penetrate the host plant researchgate.net.
| Fungus | Stage | Lethal Concentration | Reference |
|---|---|---|---|
| Aspergillus spp. | Germinating conidia | ≤ 25 μM | nih.gov |
| Fusarium spp. | Nongerminated and germinating conidia | 1.5 μM | nih.gov |
Antiviral Activity (e.g., Porcine Reproductive and Respiratory Syndrome Virus)
Research into the antiviral properties of cecropins has included investigations into their effects on the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), a pathogen that causes significant economic losses in the swine industry nih.govnih.govmdpi.commdpi.com. Studies have focused on related cecropins, such as Cecropin P1 and Cecropin D.
Cecropin P1 has been shown to exert potent antiviral activity against PRRSV in both Marc-145 cells and porcine alveolar macrophages (PAMs) nih.gov. The mechanism of action appears to involve blocking the attachment of the virus to the host cell nih.gov. Similarly, Cecropin D was found to inhibit PRRSV infection and replication by interfering with viral attachment and the early stages of viral entry into Marc-145 cells nih.gov. It also suppressed the release of new virus particles from infected cells nih.gov. While these studies were not conducted specifically on this compound, they highlight the potential of the cecropin family of peptides as antiviral agents.
Antitumor Cell Research (in vitro studies)
In addition to its antimicrobial activities, this compound has demonstrated selective cytotoxic effects against various cancer cell lines in in vitro studies scirp.orgnih.govresearchgate.netscispace.com. The proposed mechanism of action involves the disruption of the tumor cell membrane, leading to cell lysis and death scirp.org. This lytic activity appears to be selective for malignant cells, with benign cells being significantly less susceptible nih.govresearchgate.net.
Studies have shown that Cecropin A can inhibit the proliferation and viability of bladder cancer cell lines in a dose-dependent manner nih.govresearchgate.net. The average IC50 values of Cecropin A against bladder cancer cell lines ranged between 73.29 µg/ml and 220.05 µg/ml researchgate.net. Research on breast adenocarcinoma (MDA-MB-231) and human mesothelioma (M14K) cell lines revealed that Cecropin A exerts significant cytotoxic effects at concentrations of 120 μM and 60 μM scirp.org. Specifically, for the MDA-MB-231 cell line, a 120 µM concentration of Cecropin A resulted in a 32.9% cytostasis after 72 hours of incubation scirp.org. The MDA-MB-231 cells were found to be more sensitive to the action of cecropins than the M14K cells scirp.org.
| Cell Line | Cancer Type | Observed Effect | Effective Concentration | Reference |
|---|---|---|---|---|
| MDA-MB-231 | Breast Adenocarcinoma | 32.9% cytostasis after 72h | 120 µM | scirp.org |
| M14K | Human Mesothelioma | Significant cytotoxicity | 60-120 µM | scirp.org |
| RT4, 647V, J82, 486P | Bladder Cancer | Inhibition of proliferation and viability | IC50: 73.29-220.05 µg/ml | researchgate.net |
IC50: The concentration of a drug that gives half-maximal response.
Immunomodulatory Research
This compound and its related peptides have demonstrated significant immunomodulatory activities, influencing the host's immune response in various experimental models. Research indicates that its effects are not purely anti-inflammatory but rather multifaceted, involving the modulation of both pro- and anti-inflammatory cytokines and the regulation of key signaling pathways. This activity suggests a role in maintaining inflammatory homeostasis. frontiersin.orgnih.gov
Studies have explored these effects in a range of contexts, from inflammatory bowel disease models to viral infections and direct stimulation of immune cells. The peptide's ability to interact with and neutralize components of bacterial membranes, such as lipopolysaccharide (LPS), is closely linked to its immunomodulatory properties, as this can prevent the activation of potent inflammatory signaling cascades. mdpi.comnih.gov
Modulation of Cytokine Production
This compound's influence on cytokine production is a central aspect of its immunomodulatory profile. It has been shown to suppress the expression and secretion of key pro-inflammatory mediators in various contexts.
In vitro studies corroborate these findings. A cecropin-like peptide, SibaCec, markedly inhibited the LPS-induced production of TNF-α, IL-1β, and IL-6 in mouse peritoneal macrophages in a dose-dependent manner. nih.gov Research on a chicken primary hepatocyte co-culture stimulated with polyinosinic-polycytidylic acid (Poly I:C) to mimic viral inflammation showed that Cecropin A decreased the levels of IL-6 and IFN-γ. frontiersin.org Interestingly, this study also found that Cecropin A diminished the levels of the anti-inflammatory cytokines Interleukin-10 (IL-10) and Transforming growth factor-beta 1 (TGF-ß1), highlighting its complex, non-classical anti-inflammatory role. frontiersin.org
The table below summarizes the observed effects of Cecropin A and related peptides on cytokine levels in different research models.
| Peptide/Analog | Model System | Inflammatory Stimulus | Pro-inflammatory Cytokines Affected | Anti-inflammatory Cytokines Affected | Outcome | Reference |
| Cecropin A | C57BL/6 Mice | DSS-induced colitis | ↓ TNF-α, ↓ IL-1β, ↓ IL-6 | Not Assessed | Alleviation of inflammation | nih.govfrontiersin.org |
| Cecropin A | Chicken Hepatocyte Co-culture | Poly I:C | ↓ IL-6, ↓ IFN-γ | ↓ IL-10, ↓ TGF-ß1 | Multifaceted immunomodulation | frontiersin.org |
| Cecropin AD | Chickens | H9N2 Avian Influenza Virus | ↓ IL-6, ↓ TNF-α, ↓ IFN-γ | Not Assessed | Reduced inflammatory response | frontiersin.org |
| SibaCec (cecropin-like) | Mouse Peritoneal Macrophages | LPS | ↓ TNF-α, ↓ IL-1β, ↓ IL-6 | Not Assessed | Inhibition of pro-inflammatory cytokine production | nih.gov |
| BP100 Analogs (Cecropin A-Melittin hybrid) | RAW 264.7 Macrophages | LPS | ↓ TNF-α, ↓ IL-6 | Not Assessed | Suppression of pro-inflammatory cytokine release | mdpi.com |
Influence on Signaling Pathways
The immunomodulatory effects of this compound are mediated through its influence on critical intracellular signaling pathways that govern the inflammatory response. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the production of inflammatory cytokines.
In the mouse model of DSS-induced colitis, Cecropin A treatment was found to decrease the phosphorylation of NF-κB p65, as well as the MAPK proteins p38 and c-Jun, indicating a downregulation of these inflammatory cascades. nih.govfrontiersin.org Further research using a cecropin-like peptide (SibaCec) demonstrated that its anti-inflammatory activity was achieved by blocking the activation of both MAPK and NF-κB signaling pathways in LPS-stimulated macrophages. nih.gov
Conversely, some studies show that cecropin-derived peptides can also activate these pathways under certain conditions. A hybrid peptide of Cecropin A and Melittin was shown to induce a rapid activation of NF-κB in RAW 264.7 macrophage cells, leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide production. nih.gov This suggests that the effect of cecropins on these pathways can be context-dependent, potentially triggering specific immune functions like macrophage activation while suppressing others. nih.gov
The expression of this compound itself in Drosophila is regulated by the immune deficiency (imd) signaling pathway, a crucial component of the insect's innate immune system that shares similarities with the human TNF receptor pathway. nih.govnih.gov
The table below outlines the documented effects of this compound and its derivatives on major inflammatory signaling pathways.
| Peptide/Analog | Cell/Model System | Pathway Component | Effect | Outcome | Reference |
| Cecropin A | C57BL/6 Mice (colitis model) | NF-κB (p65) | ↓ Phosphorylation | Reduced inflammation | nih.govfrontiersin.org |
| Cecropin A | C57BL/6 Mice (colitis model) | p38 MAPK | ↓ Phosphorylation | Reduced inflammation | nih.govfrontiersin.org |
| Cecropin A | C57BL/6 Mice (colitis model) | c-Jun | ↓ Phosphorylation | Reduced inflammation | nih.govfrontiersin.org |
| SibaCec (cecropin-like) | Mouse Peritoneal Macrophages | MAPKs & NF-κB | Blocked activation | Inhibition of pro-inflammatory cytokine production | nih.gov |
| CA(1-8)M(1-18) (Cecropin A-Melittin hybrid) | RAW 264.7 Macrophages | NF-κB | Rapid activation | Induction of iNOS expression | nih.gov |
| Trichoplusia ni cecropin | Macrophages | TLR4 | Blockade of signaling | Reduction of inflammatory cytokines | researchgate.net |
Mechanistic Investigations into Cecropin A1 Action
Membrane-Targeting Mechanisms
The initial and most critical step in Cecropin (B1577577) A1's antimicrobial action is its interaction with and subsequent disruption of the bacterial cell membrane. This process involves a series of events, from initial binding to the outer membrane to the ultimate lysis of the cytoplasmic membrane.
Cecropin A1, a cationic peptide, is initially attracted to the negatively charged components of the Gram-negative bacterial outer membrane, such as lipopolysaccharide (LPS). mdpi.com Upon binding, it induces permeabilization of this outer barrier. mdpi.comnih.gov This disruption is facilitated by the peptide's ability to interact with both the lipid A portion and the phosphate (B84403) groups of LPS, leading to a disorganization of the outer membrane structure. mdpi.comasm.org Studies using the fluorescent dye N-phenyl-1-naphthylamine (NPN) have shown a dose-dependent increase in fluorescence upon treatment with cecropins, indicating efficient permeabilization of the outer membrane. mdpi.commdpi.com This initial breach allows the peptide to access the inner cytoplasmic membrane.
Following the permeabilization of the outer membrane, this compound interacts with the cytoplasmic membrane, causing a rapid depolarization of the membrane potential. nih.govnih.govmdpi.com This event is a critical step leading to cell death, as it disrupts essential cellular processes that rely on a stable membrane potential, such as ATP synthesis and transport of molecules. mdpi.com The depolarization is followed by the formation of pores or channels, leading to the leakage of ions and other cellular contents, and ultimately, irreversible cell lysis. nih.govnih.gov Studies utilizing the membrane potential-sensitive dye diSC3-5 have demonstrated that cecropins induce a rapid and sustained release of the dye, confirming their potent membrane-depolarizing activity. nih.govmdpi.comresearchgate.net
Several models have been proposed to explain the precise mechanism by which this compound disrupts microbial membranes. The two most prominent models are the "carpet model" and "ion channel formation."
Carpet Model: At high concentrations, this compound is thought to accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. nih.govmdpi.comencyclopedia.pub This accumulation disrupts the membrane's integrity in a detergent-like manner, leading to the formation of transient pores and eventual membrane dissolution. mdpi.comencyclopedia.pub
Ion Channel Formation: At lower concentrations, this compound is proposed to insert into the membrane and aggregate to form ion-permeable channels or pores. nih.govmdpi.comencyclopedia.pub This model is supported by observations of discrete channel conductances in artificial lipid bilayers. asm.org The formation of these channels disrupts the ion balance across the membrane, leading to depolarization and cell death. mdpi.comencyclopedia.pub Some evidence suggests a "barrel-stave" mechanism, where the peptides align to form the pore, while other findings are more consistent with a "toroidal pore" model, where the pore is lined by both peptides and lipid head groups. encyclopedia.pub
It is likely that the mechanism of action is concentration-dependent, with ion channel formation occurring at lower peptide concentrations and the carpet-like mechanism dominating at higher concentrations. mdpi.comencyclopedia.pub
A key feature of this compound is its ability to selectively target and disrupt microbial membranes while exhibiting low toxicity towards mammalian cells. mdpi.commdpi.com This selectivity is attributed to the differences in lipid composition between bacterial and mammalian cell membranes. Bacterial membranes are rich in negatively charged phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which electrostatically attract the cationic this compound. mdpi.commdpi.com In contrast, mammalian cell membranes are primarily composed of neutral zwitterionic phospholipids and contain cholesterol, which is thought to inhibit the peptide's disruptive activity. jmb.or.kr Upon interaction with microbial membranes, this compound undergoes a conformational change from a random coil in aqueous solution to a more structured α-helical conformation, which is crucial for its lytic activity. mdpi.com
Intracellular Target Interactions
While membrane disruption is the primary mechanism of action, there is growing evidence that this compound can also translocate into the cytoplasm and interact with intracellular components, further contributing to its bactericidal effect.
Once inside the bacterial cell, this compound has been shown to interact with nucleic acids. researchgate.net Studies have demonstrated that Cecropin A and its analogs can bind to DNA, with the binding affinity influenced by the number of basic amino acids in the peptide sequence. researchgate.net This interaction can inhibit crucial cellular processes such as DNA replication. nih.gov For instance, research has shown that Cecropin A can inhibit the ATPase activity of DNA gyrase, an essential enzyme for DNA replication in bacteria. researchgate.net Furthermore, some studies suggest that antimicrobial peptides like cecropins can suppress viral gene expression, indicating an interaction with the machinery of nucleic acid synthesis. nih.gov
Other Putative Intracellular Targets
While the primary mechanism of this compound is widely attributed to membrane disruption, a growing body of evidence suggests that this antimicrobial peptide (AMP) may also exert its effects through interactions with various intracellular components. After traversing the bacterial membrane, this compound can engage with several targets, leading to a multi-pronged attack that culminates in bacterial cell death. These secondary mechanisms, which may act synergistically with membrane permeabilization, include binding to nucleic acids, modulating enzymatic activities, and interfering with cellular processes like protein synthesis and chaperone functions.
Interaction with Nucleic Acids
This compound and its analogues have been shown to interact with both DNA and RNA. This interaction is thought to be facilitated by the peptide's cationic nature, which promotes electrostatic binding to the negatively charged phosphate backbone of nucleic acids.
Research using various spectroscopic methods, such as ultraviolet-visible spectroscopy, fluorescence spectroscopy, and circular dichroism, has demonstrated that Cecropin A can bind to DNA. nih.govnih.govacs.org Studies on analogues of a Cecropin A fragment, CA(1-7), revealed that increasing the number of basic amino acids like arginine or lysine (B10760008) enhances the binding affinity to DNA. nih.govnih.govacs.org This interaction can lead to conformational changes in the DNA structure and is correlated with increased antimicrobial activity. nih.govnih.govacs.org For example, an analogue with additional basic residues, CA4, exhibited a significantly higher binding constant (Ksv) compared to the original peptide fragment. nih.govnih.govacs.org
Beyond simple binding, Cecropin A has been found to interfere with the function of enzymes that are critical for DNA replication and integrity. One study demonstrated that Cecropin A can weakly inhibit the ATPase activity of E. coli DNA gyrase, an essential enzyme involved in DNA supercoiling. researchgate.netresearchgate.net This inhibition of DNA gyrase suggests a mechanism that goes beyond mere electrostatic interaction, pointing towards a more specific disruption of DNA-related enzymatic processes. Furthermore, gel electrophoresis has visually confirmed the DNA/RNA-binding activity of Cecropin A, showing decreased intensity of eDNA and RNA bands from E. coli cells treated with the peptide. researchgate.netresearchgate.net The ability of Cecropin A to interact with both extracellular and intracellular nucleic acids is considered a part of its multi-target mechanism. wikipedia.org
| Peptide/Analogue | Target | Method(s) | Key Finding | Reference(s) |
| Cecropin A(1-7) | DNA | Multi-spectroscopic analysis | Binds to DNA; interaction is enhanced by increasing basic amino acid content. | nih.govnih.govacs.org |
| CA4 (Analogue) | DNA | Fluorescence spectroscopy | Ksv value of 1.19 × 10⁵ L mol⁻¹, significantly higher than the parent peptide. | nih.govnih.govacs.org |
| Cecropin A | E. coli DNA gyrase | ATPase activity assay | Weakly inhibits ATPase activity. | researchgate.netresearchgate.net |
| Cecropin A | E. coli nucleic acids | Gel electrophoresis | Binds to and reduces detectable extracellular and intracellular DNA/RNA. | researchgate.netresearchgate.net |
Inhibition of Protein Synthesis
Several antimicrobial peptides are known to exert their effects by translocating into the cytoplasm and inhibiting protein synthesis. While direct evidence for this compound binding to bacterial ribosomes is not as extensively detailed as for some other AMPs, its impact on processes reliant on protein synthesis suggests it may share this mechanism. Some proline-rich AMPs, for instance, have been shown to bind to the 70S ribosome and inhibit protein folding. mdpi.com
Studies on hybrid peptides incorporating parts of Cecropin A have hinted at intracellular targets related to protein and nucleic acid synthesis. japsonline.com The general mechanism for many AMPs that cross the cell membrane involves interference with vital processes such as DNA replication, RNA synthesis, or protein folding. acs.org It has been proposed that some cecropins may have evolved from the N-terminal part of the ribosomal protein L1 (RpL1), suggesting a potential inherent affinity for ribosomal structures. nih.gov Research on Drosophila melanogaster indicated that while antimicrobial peptide genes like this compound are transcribed in response to infection, subsequent protein production can be impaired under certain metabolic conditions, highlighting the complexity of the relationship between gene transcription and final peptide/protein synthesis. nih.gov
Modulation of Enzymatic Activity and Cellular Processes
Beyond nucleic acid-related enzymes, Cecropin A has been investigated for its effects on other key intracellular proteins.
Chaperone Proteins: The bacterial heat shock protein DnaK is a crucial chaperone involved in protein folding. Some proline-rich AMPs, such as pyrrhocoricin, have been shown to inhibit the ATPase activity of DnaK. researchgate.net However, a study investigating Cecropin A's interaction with DnaK found that while a binding site was predicted, there was no experimental evidence that Cecropin A inhibited the DnaK ATPase activity. researchgate.netresearchgate.netresearchgate.net This suggests that while some AMPs target DnaK, it may not be a primary intracellular target for Cecropin A.
Intracellular Signaling Pathways: In eukaryotic cells, particularly in the context of its anti-inflammatory and anti-cancer activities, Cecropin A has been shown to modulate key intracellular signaling pathways. It can inhibit the phosphorylation of proteins in the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38. researchgate.netsb-peptide.commdpi.com This inhibition prevents the expression of downstream inflammatory mediators like COX-2. sb-peptide.commdpi.com By down-regulating these pathways, Cecropin A can reduce the production of pro-inflammatory cytokines such as TNF-α and various interleukins. researchgate.net
Intracellular Biomass Flocculation: A proposed mechanism for some cationic, amphipathic peptides is the induction of "intracellular biomass flocculation." nih.govkarger.com Upon entering the cell, the peptide is thought to cause a rapid aggregation of negatively charged macromolecules, including ribosomes and DNA. This widespread disruption of the intracellular organization effectively halts cellular functions. This mechanism has been associated with cecropins and represents a non-specific, yet potent, mode of intracellular killing. nih.govkarger.comlongdom.org
| Target/Process | Organism/Cell Type | Research Finding | Reference(s) |
| DnaK ATPase | E. coli | No significant inhibition observed. | researchgate.netresearchgate.netresearchgate.net |
| MAPK Pathway (ERK, JNK, p38) | Murine Macrophages (RAW264.7) | Inhibited phosphorylation, leading to reduced inflammatory response. | researchgate.netsb-peptide.commdpi.com |
| Intracellular Biomass Flocculation | Bacteria | Proposed as a key killing mechanism for cationic, amphipathic peptides like cecropins. | nih.govkarger.com |
Molecular Genetics and Transcriptional Regulation of Cecropin A1
Regulatory Elements in the Cecropin (B1577577) A1 Promoter Region
The upstream promoter region of the CecA1 gene contains several conserved cis-regulatory elements that are essential for its inducible and tissue-specific expression. oup.comsdbonline.org A critical 40-base-pair stretch, in particular, houses three key motifs: an NF-κB-like site, a GATA motif, and another element known as Region 1 (R1). oup.compnas.org
NF-κB-like Motifs (e.g., Rel/Dif involvement)
A pivotal element for the immune-inducible expression of Cecropin A1 is a sequence homologous to the binding sites for the mammalian transcription factor NF-κB. oup.com This κB-like motif is a direct target for Drosophila Rel proteins, which are the functional homologues of mammalian NF-κB. nih.govtandfonline.com
Upon systemic infection, Rel proteins such as the Dorsal-related immunity factor (Dif) and Relish translocate to the nucleus. nih.govtandfonline.com The Dif protein, in particular, has been shown to bind to the κB-like motif in the CecA1 promoter and activate its transcription. sdbonline.orgoup.com While the morphogen Dorsal can also activate the CecA1 promoter, it does so to a lesser degree and with less sequence specificity than Dif. sdbonline.org Interestingly, co-transfection assays have revealed that Dorsal can exert a dominant negative effect on Dif-mediated transactivation. sdbonline.org The κB motifs of the Cecropin and Diptericin genes are not functionally identical, and the protein complexes they form have different compositions. oup.com Dif demonstrates the ability to bind to various κB-related motifs, including those of the Cecropin, Diptericin, and zerknüllt genes, with a single motif being sufficient for binding. oup.com In contrast, Dorsal binds strongly to the zen motif but not detectably to the single κB-like motifs of the Cecropin or Diptericin promoters. oup.com
GATA Motifs
Adjacent to the κB-like site lies a GATA motif (sequence: WGATAR), a cis-regulatory element recognized by the GATA family of transcription factors. oup.comembopress.org Experimental evidence has confirmed the direct participation of this GATA site in the expression of the CecA1 gene. oup.com The full trans-activation of CecA1 by the Rel protein Dif requires not only an intact κB-like site but also a functional GATA motif, indicating a synergistic relationship between these two elements. oup.comsdbonline.org
The GATA transcription factor Serpent (Srp) has been identified as a key player that binds to this motif. embopress.orgdiva-portal.org Serpent is expressed in immunocompetent tissues like the larval fat body and hemocytes, the same sites where CecA1 is expressed. embopress.orgsdbonline.org It is believed that Serpent plays a crucial role in the tissue-specific expression of immunity genes, essentially priming them for inducible activation by Rel proteins following an infection. embopress.org The GATA motif is essential for CecA1 expression in the larval fat body but appears to be dispensable for its expression in the adult fat body. embopress.orgdiva-portal.org The close proximity of GATA and κB sites is a recurring theme in the promoters of many insect and even some mammalian immune genes, suggesting an evolutionarily conserved mechanism of gene regulation. oup.comsdbonline.org
Other Putative Regulatory Elements (e.g., R1)
In addition to the well-characterized κB and GATA motifs, another putative promoter element, designated Region 1 (R1), is required for the full inducible expression of CecA1. pnas.orgnih.govtandfonline.com This motif is located within the same 40-bp region as the κB and GATA sites. oup.compnas.org
Site-directed mutagenesis of the R1 site has been shown to significantly reduce CecA1 expression in transgenic Drosophila. nih.govtandfonline.com While the R1 motif is necessary for Rel protein-mediated expression of CecA1 in co-transfection experiments, evidence suggests that it is not a direct binding target for the Rel proteins themselves. nih.govtandfonline.com Instead, it is proposed that the R1 and κB motifs are targets for distinct regulatory complexes that must act in concert to achieve the high levels of gene expression needed for an effective immune response. nih.govtandfonline.com Infection induces a specific nuclear R1-binding activity that is separate from the κB-binding activity. nih.govtandfonline.com
Table 1: Key Regulatory Elements in the This compound Promoter
| Regulatory Element | Transcription Factor(s) | Function |
|---|---|---|
| NF-κB-like Motif | Dif, Relish, Dorsal | Binds Rel proteins to mediate immune-inducible expression. sdbonline.orgoup.com Essential for activation upon infection. oup.com |
| GATA Motif | Serpent (Srp) | Required for maximal Dif-mediated transactivation. oup.com Key for tissue-specific expression in larval fat body. embopress.org |
| Region 1 (R1) | Unknown R1-binding protein(s) | Acts in concert with the κB motif to promote high-level gene expression. nih.govtandfonline.com |
Signaling Pathways in Immune Induction
The transcriptional activation of the this compound gene is triggered by upstream signaling cascades that recognize pathogen-associated molecular patterns (PAMPs). In Drosophila, two primary pathways, the Toll pathway and the Immune Deficiency (IMD) pathway, are responsible for orchestrating the humoral immune response, including the production of antimicrobial peptides (AMPs) like this compound. nih.gov
Toll Pathway Activation and Regulation
The Toll signaling pathway is evolutionarily conserved and is primarily activated by fungal and Gram-positive bacterial infections. nih.govmdpi.com The activation cascade culminates in the processing of the Spätzle ligand, which then binds to and activates the Toll receptor. mdpi.compnas.org This leads to the recruitment of intracellular adaptors MyD88 and Tube, and the kinase Pelle, forming a signaling complex. mdpi.com This complex ultimately triggers the degradation of the inhibitor protein Cactus, which normally sequesters the Rel proteins Dif and Dorsal in the cytoplasm. sdbonline.orgpnas.org
Once freed from Cactus, Dif and/or Dorsal translocate into the nucleus, bind to the κB motifs in the promoters of target genes, and activate their transcription. pnas.org While the Toll pathway is a major regulator of other AMPs like Drosomycin, it also contributes to the induction of this compound. sdbonline.orgnih.gov Flies deficient in the Toll pathway show minimally inducible levels of Cecropin A expression, highlighting its role in the full-scale activation of the gene. sdbonline.org
IMD (Immune Deficiency) Pathway Activation and Regulation
The IMD pathway is the principal signaling cascade responsible for the defense against Gram-negative bacteria. nih.govresearchgate.net It is activated when peptidoglycan recognition proteins (PGRPs) recognize the diaminopimelic acid (DAP)-type peptidoglycan found in the cell walls of these bacteria. nih.gov This recognition leads to the activation of the IMD protein, which initiates a signaling cascade involving the caspase Dredd. pnas.org
The key transcription factor downstream of the IMD pathway is Relish, a homolog of mammalian NF-κB p100/p105. pnas.orgpnas.org Upon pathway activation, Relish is cleaved, and its N-terminal Rel homology domain translocates to the nucleus. pnas.orgpnas.org This activated Relish then binds to κB sites in the promoters of its target genes, including this compound, driving a potent transcriptional response. pnas.orgpnas.org The IMD pathway is considered the main regulator of Cecropin gene expression in response to systemic bacterial infection. nih.govnih.gov In imd mutant flies, the systemic expression of cecropin is severely compromised following a bacterial challenge. nih.gov Furthermore, the IMD pathway is also crucial for the local expression of this compound in barrier epithelia, such as the epidermis, upon infection. nih.gov
Table 2: Signaling Pathways Regulating This compound Expression
| Pathway | Primary Trigger | Key Transcription Factor | Role in This compound Regulation |
|---|---|---|---|
| Toll Pathway | Fungi, Gram-positive bacteria nih.govmdpi.com | Dif, Dorsal pnas.org | Contributes to the full induction of CecA1 expression. sdbonline.orgnih.gov |
| IMD Pathway | Gram-negative bacteria nih.govresearchgate.net | Relish pnas.orgpnas.org | The primary pathway for inducing CecA1 expression during systemic and local bacterial infection. nih.govnih.gov |
Role of Mitogen-Activated Protein Kinases (e.g., p38 MAPK in negative regulation)
The regulation of this compound expression is a tightly controlled process involving multiple signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. Research in the mosquito Aedes albopictus has identified a significant role for the p38 MAPK pathway in the negative regulation of this compound transcription. nih.govkingston.ac.ukkingston.ac.uk Pharmacological inhibition of p38 MAPK using the specific inhibitor SB203580 led to a significant increase in the activity of the this compound promoter after an immune challenge. nih.gov This finding demonstrates that p38 MAPK activity normally serves to suppress or limit the production of this compound. nih.gov
Further investigation into this regulatory mechanism has shown that the region of the this compound promoter responsible for this negative regulation by p38 MAPK is located between base pairs -173 and -64 upstream of the transcription start site. nih.gov While immune challenges with Escherichia coli or the Pathogen-Associated Molecular Pattern (PAMP) lipopolysaccharide (LPS) activate p38 MAPK, this activation paradoxically leads to the downregulation of the peptide's expression. nih.gov
In Drosophila, the p38 MAPK pathway has also been implicated in the post-transcriptional regulation of this compound. nih.govoup.com The p38 MAPK pathway plays a crucial role in stabilizing mRNAs that contain AU-rich elements (AREs) in their 3'-untranslated region (3'-UTR), such as the mRNA for this compound. nih.govoup.com This stabilization is achieved by inhibiting the degradation of the mRNA mediated by the protein Tis11. nih.govoup.com However, studies focusing on the transcriptional promoter activity in mosquitoes clearly point to a negative regulatory role, highlighting the complexity of MAPK signaling in controlling this compound levels, which can occur at both transcriptional and post-transcriptional levels. nih.govnih.gov
| Signaling Component | Organism | Regulatory Role on this compound | Key Findings |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Aedes albopictus | Negative Regulation (Transcriptional) | Inhibition of p38 MAPK with SB203580 enhances this compound promoter activity following immune challenge. nih.gov |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Drosophila melanogaster | Stabilization (Post-transcriptional) | Stabilizes ARE-bearing this compound mRNA by inhibiting Tis11-mediated decay. nih.govoup.com |
Developmental and Tissue-Specific Expression Patterns
The expression of the this compound gene is highly regulated, with distinct patterns observed in different tissues and at various developmental stages, primarily in response to infection. nih.govresearchgate.net
Expression in Fat Body and Hemocytes
The primary sites for the systemic production of this compound in Drosophila are the fat body, an organ analogous to the mammalian liver, and circulating immune cells known as hemocytes. nih.govresearchgate.netmdpi.com Following a systemic infection, such as the injection of bacteria into the hemocoel, the this compound gene is strongly induced in both the larval and adult fat body, as well as in a subset of hemocytes. nih.govresearchgate.netuniprot.orgnih.gov This robust expression leads to the secretion of this compound peptide into the hemolymph. nih.govuniprot.org
The regulation of this compound expression in these tissues is dependent on specific transcription factors. In the larval fat body and hemocytes, the GATA transcription factor Serpent (Srp) is essential for the gene's expression. nih.govpnas.orgembopress.org The promoter region of the this compound gene contains a GATA motif, which is required for its proper activity in the larval fat body. nih.govembopress.org Interestingly, this GATA site and the Serpent factor are dispensable for this compound expression in the adult fat body, suggesting that different regulatory mechanisms govern the gene's expression at different developmental stages. nih.govpnas.orgembopress.org
| Tissue/Cell Type | Developmental Stage | Key Transcription Factor(s) | Regulatory Site |
| Fat Body | Larva | Serpent (Srp) | GATA motif nih.govembopress.org |
| Hemocytes | Larva | Serpent (Srp) | GATA motif nih.govembopress.org |
| Fat Body | Adult | Serpent-independent | Unknown nih.govpnas.orgembopress.org |
Local Expression in Barrier Epithelia (e.g., Epidermis)
In addition to the systemic response mounted by the fat body and hemocytes, this compound is also expressed locally in barrier epithelia, providing a crucial first line of defense. In Drosophila, the epidermis has been shown to be immunologically competent from embryogenesis onward. pnas.orgnih.gov Late-stage embryos express the CecA1 gene in a large number of epidermal cells, which likely serves to protect the hatching larva from environmental microbes. pnas.org
During larval stages, this compound expression in the epidermis is induced locally in response to infected wounds. nih.govnih.gov This local induction requires the immune deficiency (imd) gene, indicating its control by the Imd signaling pathway. nih.gov Unlike the expression in the larval fat body, the epidermal expression of this compound does not require the GATA transcription factor Serpent, highlighting a clear distinction between the systemic and local immune responses. pnas.org The transcription factor Grainy head (Grh) has also been implicated in activating Cecropin A expression in the embryonic epidermis. diva-portal.org This localized production of antimicrobial peptides at barrier surfaces like the epidermis is a conserved feature of innate immunity. pnas.org
Inducibility in Response to Specific Pathogen-Associated Molecular Patterns (PAMPs)
The expression of this compound is triggered by the recognition of specific PAMPs, which are conserved molecular structures found on microorganisms. The induction is primarily mediated through the Imd pathway, which is typically activated by peptidoglycan from Gram-negative bacteria. plos.orgeje.cz
Research has demonstrated that this compound is strongly induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. pnas.orgresearchgate.net Studies in Drosophila cell lines also show that laminarin, a β-1,3-glucan found in fungal cell walls, can trigger Cecropin expression. nih.govresearchgate.net
The immune system can exhibit specificity in its response to different PAMPs. For instance, peptidoglycan extracted from the Gram-positive bacterium Micrococcus luteus was shown to induce the this compound gene via the Relish transcription factor, which is a hallmark of the Imd pathway. diva-portal.org However, peptidoglycans from other Gram-positive bacteria like Bacillus subtilis did not elicit the same response, suggesting the host can distinguish between PAMPs from different bacterial species. diva-portal.org This differential induction allows for a tailored immune response depending on the nature of the invading pathogen. diva-portal.org
| PAMP | Microbial Source | Effect on this compound Expression | Signaling Pathway Implicated |
| Lipopolysaccharide (LPS) | Gram-negative bacteria (e.g., E. coli) | Strong induction pnas.orgresearchgate.net | Imd pathway researchgate.net |
| Peptidoglycan | Gram-negative bacteria | Induction | Imd pathway nih.govnih.gov |
| Peptidoglycan | Micrococcus luteus (Gram-positive) | Induction diva-portal.org | Imd pathway (via Relish) diva-portal.org |
| Laminarin | Fungi | Induction in cell lines nih.govresearchgate.net | Not specified |
| Peptidoglycan | Bacillus subtilis (Gram-positive) | No induction diva-portal.org | N/A |
Structure Activity Relationship Sar Studies of Cecropin A1
Influence of Secondary and Tertiary Conformation (e.g., α-helical content, flexible hinge region)
The function of Cecropin (B1577577) A1 is critically dependent on its ability to transition from a random coil structure in aqueous solution to a defined amphipathic α-helical conformation in the presence of a membrane environment. mdpi.com This structure is typically characterized by two helical domains, an N-terminal helix and a C-terminal helix, connected by a flexible hinge region. encyclopedia.pubnih.gov
The N-terminal domain is typically an amphipathic α-helix, while the C-terminal segment is more hydrophobic. encyclopedia.pubmdpi.com The α-helical structure is essential as it positions the amino acid side chains to interact effectively with the bacterial membrane, allowing the peptide to insert and disrupt the lipid bilayer. mdpi.com Studies on hybrid peptides have shown that a higher α-helical content often correlates with increased antibacterial activity, as it promotes deeper insertion into the bacterial cell membrane. mdpi.comnih.govnih.gov
A central feature of the cecropin structure is the flexible hinge region, often rich in Glycine (B1666218) and/or Proline residues, which connects the N- and C-terminal helices. encyclopedia.pubscielo.br This flexibility is not merely a linker but is essential for the peptide's lytic activity. jmb.or.kr It is hypothesized that the hinge allows the peptide to bend and span the bacterial membrane, facilitating the insertion of the C-terminal hydrophobic helix to form pores or disrupt membrane integrity. acs.orgbucknell.edurcsb.org
Research on hybrid peptides has demonstrated the importance of this flexibility.
Deletion: Deleting the Gly-Ile-Gly hinge sequence in a Cecropin A(1-8)-Magainin 2(1-12) hybrid resulted in a continuous α-helix and significantly decreased lytic activity against bacterial cells. rcsb.orgnih.govrcsb.org
Substitution: Replacing a key residue in the hinge region can dramatically alter activity. In Drosophila melanogaster cecropins, which are highly similar to Cecropin A1, substituting a Glycine with a Valine at position 24 in the hinge region enhanced antimicrobial activity against certain pathogens. acs.orgnih.gov It is thought that while flexibility is crucial, excessive flexibility imparted by Glycine can be detrimental to the stable insertion required for membrane disruption in some contexts. acs.org Conversely, substituting a Proline into the hinge region of hybrid peptides, which introduces a sharp bend, maintained effective lytic activity, underscoring that the ability to bend, rather than just general flexibility, is key. jmb.or.krnih.gov
| Peptide Variant (Cecropin A-Magainin 2 Hybrid) | Hinge Sequence | Key Structural Feature | Relative Antibacterial Activity | Reference(s) |
| CA-MA (Native Hybrid) | Gly-Ile-Gly | Flexible Hinge | Potent | rcsb.orgnih.gov |
| P1 (Hinge Deletion) | None | Continuous α-helix, no hinge | Significantly Decreased | rcsb.orgnih.govrcsb.org |
| P2 (Proline Substitution) | Proline | Proline-induced bend | Retained effective activity | rcsb.orgnih.gov |
This table illustrates the critical role of the central hinge in the bioactivity of cecropin-based peptides. Data is based on studies of a Cecropin A(1-8)-Magainin 2(1-12) hybrid.
Role of Specific Amino Acid Residues and Domains
This compound's structure is distinctly dichotomous, with the N-terminal and C-terminal regions performing specialized roles.
The N-terminal region (typically residues 1-8 or 1-11) forms a cationic, amphipathic α-helix. mdpi.comnih.govnih.gov This domain is primarily responsible for the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS). nih.gov Its amphipathic nature allows it to interact with both the aqueous environment and the lipid headgroups of the membrane. nih.gov The significance of this region is highlighted by studies showing that synthetic peptides corresponding to just the N-terminal 11-amino-acid sequence of Cecropin A are sufficient to exhibit antifungal activity. nih.govresearchgate.net
The C-terminal region is a more hydrophobic α-helix. encyclopedia.pubacs.org Following the initial binding mediated by the N-terminus, the hydrophobic C-terminal helix is believed to insert into the non-polar lipid core of the membrane. encyclopedia.pubacs.org This insertion is a critical step in the disruption of membrane integrity, leading to the formation of ion-permeable pores and eventual cell lysis. nih.govacs.org The entire C-terminal hydrophobic domain is identical among several native Drosophila cecropins, indicating its conserved and essential function. acs.org
Individual amino acids play pivotal roles in the function of this compound and its analogs.
Tryptophan (Trp): The Tryptophan residue at position 2 (Trp2) in the N-terminus is crucial for activity. nih.gov Its large, hydrophobic indole (B1671886) side chain is thought to facilitate the initial binding and partial insertion of the peptide into the membrane interface. rcsb.orgnih.gov Studies on a Cecropin A-Magainin 2 hybrid peptide showed that replacing Trp2 with a less hydrophobic residue like Alanine (B10760859) (Ala) resulted in a flexible, unstructured N-terminus and a drastic decrease in antibiotic activity. rcsb.orgnih.govacs.org In contrast, replacing it with another hydrophobic residue like Leucine (Leu) retained the activity. rcsb.orgnih.gov Furthermore, the π-electron system of tryptophan can engage in cation-π interactions with positively charged Lysine (B10760008) residues, which may further stabilize the peptide's structure and enhance its activity. nih.govmdpi.com
Lysine (Lys) and Arginine (Arg): These basic residues are distributed throughout the sequence, particularly in the N-terminal domain, and are responsible for the peptide's net positive charge. acs.org This cationicity is fundamental for the initial electrostatic interaction with the anionic surfaces of bacterial membranes. rcsb.orgjmb.or.kr
Glycine (Gly): As a key component of the hinge region, glycine provides conformational flexibility that allows the peptide to adopt the bent structure necessary for membrane insertion and pore formation. acs.orgbucknell.edu However, as noted, the specific context determines whether Glycine's flexibility is optimal compared to a more constrained residue like Valine. acs.orgnih.gov
| Peptide Variant (CA(1-8)-MA(1-12) Hybrid) | Modification | Rationale | Effect on Activity | Reference(s) |
| CA-MA | Trp at position 2 (Native) | Hydrophobic anchor | Potent | rcsb.orgnih.govacs.org |
| P3 | Trp2 replaced with Ala | Reduced hydrophobicity | Drastic Decrease | rcsb.orgnih.govacs.org |
| P4 | Trp2 replaced with Leu | Maintained hydrophobicity | Activity Retained | rcsb.orgnih.govacs.org |
This table demonstrates the critical importance of the N-terminal tryptophan residue for the bioactivity of cecropin-based hybrid peptides.
Determinants of Hydrophobicity, Net Charge, and Amphipathicity in Bioactivity
The antimicrobial potency and cell selectivity of this compound are governed by a delicate balance of three key physicochemical properties: hydrophobicity, net charge, and amphipathicity. nih.govresearchgate.net
Net Charge: Cecropins are cationic peptides, and their positive net charge is a primary determinant of their activity. mdpi.comjmb.or.kr This charge facilitates the initial, long-range electrostatic attraction to the negatively charged phospholipids (B1166683) and lipopolysaccharides on bacterial surfaces, concentrating the peptide where it is needed. mdpi.comnih.gov Increasing the net positive charge can lead to stronger binding and enhanced antimicrobial activity. mdpi.com
Hydrophobicity: This property, contributed by non-polar residues, drives the partitioning of the peptide from the aqueous phase into the hydrophobic core of the lipid bilayer. nih.govjapsonline.com The hydrophobic C-terminal domain, in particular, is essential for this membrane insertion. acs.org However, hydrophobicity is a double-edged sword; while essential for killing bacteria, an excessive increase in hydrophobicity can lead to a loss of specificity and an increase in toxicity toward host cells (e.g., hemolytic activity). jmb.or.kr
Amphipathicity: This refers to the spatial separation of hydrophobic and hydrophilic residues within the α-helical structure. researchgate.netresearchgate.net When viewed as a helical wheel, one face of the helix is predominantly lined with charged/polar residues, while the opposite face is lined with non-polar residues. researchgate.net This arrangement is perfectly suited for interacting with the membrane interface, allowing the polar face to interact with the lipid headgroups and the aqueous environment, while the non-polar face penetrates the lipid core. nih.gov This structural feature is crucial for the peptide's ability to disrupt membrane integrity. researchgate.net
| Physicochemical Property | Role in Bioactivity | Reference(s) |
| Net Positive Charge | Mediates initial electrostatic attraction to anionic bacterial membranes. | mdpi.commdpi.comnih.gov |
| Hydrophobicity | Drives insertion of the peptide into the lipid core of the membrane. | acs.orgnih.govjapsonline.com |
| Amphipathicity | Enables the peptide to align at the membrane-water interface and destabilize the bilayer. | nih.govresearchgate.netresearchgate.net |
This table summarizes the fundamental roles of key physicochemical properties in the function of this compound.
Significance of Post-Translational Modifications (e.g., C-terminal amidation)
Many naturally occurring cecropins, including this compound, undergo post-translational modification, most notably the amidation of the C-terminal carboxyl group. mdpi.comacs.org This modification is not trivial and is often essential for the peptide to achieve its full spectrum of antimicrobial activity. asm.org
The C-terminal amide group (CONH₂) replaces the negatively charged carboxylate group (COO⁻), which has several beneficial effects:
Enhanced Structural Stability: The amide group can help to stabilize the α-helical structure, particularly at the C-terminus, by forming additional hydrogen bonds. This can lead to more effective membrane disruption. researchgate.net
Increased Hydrophobicity: The modification can increase the hydrophobicity of the C-terminus, which may facilitate deeper partitioning into the lipid membrane. mdpi.comfrontiersin.org
Resistance to Proteolysis: The amide group protects the peptide from degradation by host or bacterial carboxypeptidases, increasing its stability and effective lifespan in a biological environment. mdpi.com
The importance of this modification was clearly demonstrated in a study where recombinant Cecropin A was produced with a C-terminal homoserine instead of the natural amide. This non-amidated version exhibited significantly reduced activity against Gram-positive bacteria, confirming that C-terminal amidation is essential for the broad-spectrum activity of Cecropin A. asm.org
Engineering and Design of Cecropin A1 Analogs and Hybrid Peptides
Rational Design Strategies for Enhanced Bioactivity
Rational design of Cecropin (B1577577) A1 analogs leverages the understanding of its structure-activity relationship to improve its antimicrobial efficacy. Key physicochemical properties such as net charge, hydrophobicity, and amphipathicity are crucial determinants of its potency and selectivity. researchgate.net
One primary strategy involves modulating the amino acid composition to enhance these properties. mednexus.org For instance, increasing the number of positively charged amino acids, like lysine (B10760008) and arginine, at the N-terminus can strengthen the initial electrostatic interactions with the negatively charged bacterial membranes. sci-hub.seresearchgate.net This is complemented by modifying the hydrophobicity of the C-terminal region to optimize its interaction with the lipid bilayer, which is essential for membrane permeabilization and subsequent bacterial cell death. sci-hub.se Computational tools and bioinformatic software are often employed to predict the physicochemical parameters of designed mutants, allowing for a more targeted approach to enhancing bioactivity. sci-hub.se
The amphipathic helical structure of Cecropin A1 is fundamental to its mechanism of action, enabling it to form pores in bacterial membranes. researchgate.net Design strategies often focus on preserving or enhancing this amphipathicity. frontiersin.org Furthermore, the introduction of specific amino acid substitutions can lead to improved fungicidal properties and increased resistance to microbial proteolysis. nih.gov The goal of these rational design approaches is to create analogs with heightened antimicrobial activity while minimizing toxicity to host cells. mdpi.com
Hybridization with Other Antimicrobial Peptides
Hybridizing different AMPs is a widely used and effective strategy to create novel peptides with enhanced antimicrobial activity and reduced cytotoxicity. mdpi.comfrontiersin.org This approach combines functional domains from two or more peptides to generate a chimeric molecule with synergistic or improved properties. rcsb.org The N-terminal fragment of Cecropin A, particularly residues 1-8, is frequently used in hybridization due to its potent antibacterial activity and low toxicity towards eukaryotic cells. mdpi.com
Hybrid peptides have been successfully created by combining this compound with fragments of Melittin (B549807), Magainin, LL-37, Temporin A, and Fowlicidin-2.
Cecropin A-Melittin (CA-M) Hybrids: Melittin is a potent AMP but is highly toxic to eukaryotic cells. rcsb.org Hybridization with Cecropin A aims to harness its antimicrobial strength while mitigating its toxicity. plos.org Shortened hybrids, such as those incorporating Cecropin A(1-7) and Melittin(2-9), have been shown to retain potent antibiotic activity with minimal hemolytic effects. rcsb.org One of the shortest hybrid peptides, CM15, which is composed of the N-terminal portions of Cecropin A and Melittin, exhibits improved antimicrobial activity compared to Cecropin A alone. plos.org
Cecropin A-Magainin (CA-MA) Hybrids: Magainin 2 is another well-characterized AMP with a broad spectrum of activity and low hemolytic potential. japsonline.com Hybrid peptides composed of Cecropin A(1-8) and Magainin 2(1-12) have demonstrated powerful lytic activity against bacterial cells with little to no hemolytic activity. frontiersin.orgjapsonline.com The structural features of these hybrids, such as a severely bent structure, are thought to be crucial for their selective lysis of prokaryotic cells. mdpi.com
Cecropin A-LL-37 (CA-LL) Hybrids: LL-37 is a human cathelicidin (B612621) peptide with a critical role in the innate immune response. acs.org A hybrid peptide, C-L, combining the N-terminal fragment of Cecropin A (1-8) with the core antimicrobial fragment of LL-37 (17-30) was designed and synthesized. researchgate.netacs.org This hybrid, also referred to as Cecropin A (1–8)-LL37 (17–30), showed higher antibacterial activity against all indicator strains than its parent peptides and exhibited no hemolytic activity. researchgate.netacs.org
Cecropin A-Temporin A (CA-TA) Hybrids: Temporin A is a short, naturally occurring antibiotic peptide. nih.gov A hybrid peptide, CATA, was synthesized by combining the N-terminal portion of Cecropin A(1-7) with Temporin A(2-9). nih.gov This hybrid was found to be less hemolytic than Temporin A while retaining significant antifungal activity. nih.govresearchgate.net
Cecropin A-Fowlicidin-2 (CA-FO) Hybrids: Fowlicidin-2 is a cathelicidin peptide found in chickens that displays potent but toxic antimicrobial activity. nih.gov A hybrid peptide, CA-FO, was created by combining Cecropin A(1-8) with the most potent region of Fowlicidin-2 (1-15). nih.govacs.org The resulting peptide exhibited excellent antibacterial activity and cell selectivity. nih.govacs.org
A key objective of creating this compound hybrid peptides is to broaden their spectrum of antimicrobial activity. nih.gov Natural Cecropin A is highly active against Gram-negative bacteria but less so against Gram-positive bacteria. acs.org Hybridization can overcome this limitation.
For example, the CA-FO hybrid, combining Cecropin A(1-8) and Fowlicidin-2(1-15), demonstrated enhanced antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) between 2 and 8 μM. nih.govacs.org This represented an 8- to 64-fold increase in activity compared to its parent peptides. mdpi.com Similarly, the C-L hybrid (Cecropin A (1–8)-LL37 (17–30)) also showed superior antibacterial properties against both Gram-positive and Gram-negative bacteria compared to its parent molecules. researchgate.net
A critical challenge in AMP design is to create peptides that are highly toxic to microbes but harmless to host cells. Hybridization is a powerful tool for modulating this selectivity. The N-terminal 1-8 region of Cecropin A is often used in hybrids to reduce cytotoxicity. nih.gov
The CA-FO hybrid peptide displayed excellent cell selectivity, targeting bacterial cells over mammalian cells. nih.govacs.org Similarly, the C-L hybrid peptide (Cecropin A (1–8)-LL37 (17–30)) was designed to minimize cytotoxicity and showed no hemolytic activity towards sheep erythrocytes. researchgate.net Studies on Cecropin A-Melittin hybrids have also shown that these chimeras can have lethal concentrations against bacteria in the range of 0.1 to 15 µM, while their hemolytic concentrations are greater than 300 µM.
The substitution of specific amino acids within the hybrid structure also plays a role in modulating selectivity. For instance, in Cecropin A-Magainin 2 hybrids, increasing the hydrophobicity at certain positions was more correlated with an increase in hemolytic activity than antifungal activity, indicating that a careful balance of hydrophobicity is required for optimal selectivity. frontiersin.orgjapsonline.com
Table 1: Bioactivity of this compound Hybrid Peptides
| Hybrid Peptide | Composition | Target Organism(s) | MIC (µM) | Hemolytic Activity | Source(s) |
|---|---|---|---|---|---|
| CA-FO | Cecropin A(1-8) & Fowlicidin-2(1-15) | Gram-positive & Gram-negative bacteria | 2-8 | Low | nih.govacs.org |
| C-L | Cecropin A(1-8) & LL-37(17-30) | Gram-positive & Gram-negative bacteria | Not specified | No hemolytic activity observed | researchgate.netacs.org |
| CATA | Cecropin A(1-7) & Temporin A(2-9) | Fungi | Not specified | Less hemolytic than Temporin A | nih.govresearchgate.net |
| CA-MA | Cecropin A(1-8) & Magainin 2(1-12) | Bacteria | Not specified | Low hemolytic effect | frontiersin.org |
| CA-M Hybrids | Cecropin A & Melittin fragments | Bacteria | 0.1-15 | >300 µM |
Amino Acid Substitution and Deletion Mutagenesis for Functional Modulation
Amino acid substitution and deletion are powerful tools for fine-tuning the functional properties of this compound and its analogs. These modifications can significantly impact the peptide's structure, stability, and biological activity. rcsb.org
In a study of a Cecropin A(1-8)-Magainin 2(1-12) hybrid (CA-MA), researchers investigated the role of a Gly-Ile-Gly hinge sequence and a tryptophan residue at position 2. rcsb.org Deleting the hinge region resulted in a peptide with an alpha-helix from Leu4 to Ala14 and significantly decreased lytic activity against bacterial and tumor cells. rcsb.org Conversely, substituting the hinge with a proline residue retained effective lytic activities. rcsb.org This suggests that the flexibility or bending potential in the central part of the peptide is crucial for its function.
The same study also demonstrated the importance of the tryptophan at position 2. rcsb.org Replacing it with alanine (B10760859) led to a drastic decrease in antibiotic activities, while substitution with leucine, another hydrophobic residue, retained the peptide's activity. rcsb.org This highlights the critical role of the partial insertion of the Trp2 residue into the cell membrane for initial binding. rcsb.org In another study, substituting serine at position 16 in the CA-MA hybrid with more hydrophobic amino acids like leucine, phenylalanine, or tryptophan resulted in a remarkable increase in antimicrobial activity without a significant change in hemolytic activity. frontiersin.org
These findings underscore that targeted amino acid substitutions and deletions can be used to modulate the function of this compound hybrids, enhancing their desired activities while minimizing unwanted side effects.
Cyclization and Other Structural Modifications for Improved Stability
A significant hurdle for the therapeutic application of peptides is their susceptibility to degradation by proteases found in serum and produced by bacteria. rcsb.org Structural modifications, such as cyclization, can enhance peptide stability.
One study focused on a 15-amino-acid hybrid of Cecropin A and Melittin, CA(1-7)M(2-9), which has good antimicrobial activity but is easily digested by enzymes. mdpi.com To improve its stability, a cyclic version, Cyc-CAM, was created by adding a cysteine residue to each end of the peptide and forming a disulfide bond. rcsb.org This cyclization significantly improved the peptide's resistance to tryptic digestion. mdpi.comrcsb.org While the linear peptide was completely degraded within 3 minutes, the full-length cyclic peptide was still present after 5 minutes of digestion. rcsb.org
Another approach to enhance stability is the incorporation of non-canonical amino acids. The substitution of lysine residues with ornithine in the CA(1-7)M(2-9) analog also improved its enzymatic stability while conserving its antibacterial activity and even lowering its hemolytic activity. rcsb.org These structural modifications are promising strategies for developing more robust and effective this compound-based therapeutics.
Table 2: Stability of Modified Cecropin A-Melittin Hybrid Peptides
| Peptide | Modification | Stability Assay | Result | Source(s) |
|---|---|---|---|---|
| Linear CAM | None (linear) | Tryptic digestion | No full-length peptide after 3 min | rcsb.org |
| Cyc-CAM | Cyclization (disulfide bond) | Tryptic digestion | Full-length peptide present at 5 min | mdpi.comrcsb.org |
| O-CAM | Ornithine substitution | Tryptic digestion | 58% of initial peptide present after 4.5 h | mdpi.com |
Fusion with Other Antimicrobial Agents (e.g., Lysins)
Fusing Cecropin A with other antimicrobial agents, such as bacteriophage-encoded lysins, is an innovative strategy to enhance their efficacy, particularly against Gram-negative bacteria. Lysins are enzymes that degrade the peptidoglycan layer of the bacterial cell wall, leading to lysis. However, the outer membrane of Gram-negative bacteria typically prevents lysins from reaching their target.
Cecropin A, with its ability to permeabilize the outer membrane, can act as a delivery vehicle for lysins. The fusion of Cecropin A to the N-terminus of a lysin can facilitate the enzyme's passage through the outer membrane, thereby enhancing its bactericidal activity.
In one study, Cecropin A was fused to LysMK34, a lysin with intrinsic antibacterial activity against Acinetobacter baumannii. The resulting engineered lysin, eLysMK34, showed improved antibacterial activity in terms of MICs (0.45 to 1.2 μM), a faster and more extensive killing rate, and enhanced activity against stationary-phase cells. Notably, colistin-resistant strains of A. baumannii became highly susceptible to eLysMK34.
Another study fused Cecropin A to the N-terminus of AbEndolysin, also targeting A. baumannii. This fusion, termed eAbEndolysin, increased the bactericidal activity by at least 2- to 8-fold for various multidrug-resistant clinical isolates. These findings demonstrate that fusing Cecropin A with lysins is a promising approach to develop potent therapeutics against challenging Gram-negative pathogens.
Biotechnological and Agricultural Research Applications of Cecropin A1
Transgenic Expression in Plants for Phytopathogen Resistance
A significant area of research focuses on the genetic engineering of plants to express Cecropin (B1577577) A1, thereby creating crops with inherent resistance to a range of phytopathogens. ubc.cascispace.com This approach offers a potential alternative to conventional chemical pesticides, aiming for durable and environmentally sustainable crop protection. The expression of Cecropin A and its analogues has been shown to confer resistance to both bacterial and fungal pathogens in various plant species. ubc.camdpi.com
Crop Protection (e.g., Rice, Tomato, Geranium)
Transgenic research has demonstrated the efficacy of Cecropin A1 and related peptides in protecting several economically important crops against devastating diseases.
Rice: Transgenic rice plants expressing a synthetic Cecropin A gene have exhibited enhanced resistance to the rice blast fungus Magnaporthe grisea. scispace.comcsic.es Studies have also shown that Cecropin A can inhibit the growth of Xanthomonas oryzae pv. oryzae, the bacterium responsible for bacterial leaf blight in rice. nih.govresearchgate.net Furthermore, transgenic rice seeds producing Cecropin A have shown resistance to the fungal pathogen Fusarium verticillioides and the bacterial pathogen Dickeya dadantii. mdpi.comresearchgate.net
Tomato: The expression of Cecropin B, a closely related peptide, in transgenic tomato plants has been shown to provide significant resistance against bacterial wilt caused by Ralstonia solanacearum and bacterial spot caused by Xanthomonas campestris pv. vesicatoria. nih.govasm.org Research has also explored the antifungal properties of Cecropin A-derived peptides against tomato pathogens like Fusarium oxysporum. apsnet.org
Geranium: Bacterial blight, caused by Xanthomonas campestris pv. pelargonii (also known as Xanthomonas hortorum pv. pelargonii), is a major disease affecting geraniums. msu.edu Research has indicated that Cecropin A, in some cases showing a synergistic effect with other antifungal proteins, can be active against pathogens like Botrytis cinerea that affect geraniums. mdpi.com
Table 1: Research on Transgenic Expression of Cecropin A and its Analogs for Crop Protection
| Crop | Pathogen Investigated | Outcome of Cecropin Expression |
| Rice | Magnaporthe grisea (rice blast) | Enhanced resistance. scispace.comcsic.es |
| Rice | Xanthomonas oryzae pv. oryzae (bacterial leaf blight) | Inhibition of bacterial growth. nih.govresearchgate.net |
| Rice | Fusarium verticillioides and Dickeya dadantii | Resistance to infection in seeds. mdpi.comresearchgate.net |
| Tomato | Ralstonia solanacearum (bacterial wilt) | Significant resistance (with Cecropin B). nih.govasm.org |
| Tomato | Xanthomonas campestris pv. vesicatoria (bacterial spot) | Significant resistance (with Cecropin B). nih.govasm.org |
| Geranium | Botrytis cinerea (Botrytis blight) | Antifungal activity observed. mdpi.com |
Mechanisms of Enhanced Plant Defense
The primary mechanism by which this compound enhances plant defense is through its direct antimicrobial action. sb-peptide.com As a cationic peptide, it is thought to interact with the negatively charged cell membranes of pathogens, leading to membrane permeabilization and disruption, which ultimately causes cell death. csic.esapsnet.orgnih.gov This mode of action, which targets the fundamental structure of microbial membranes, makes it less likely for pathogens to develop resistance compared to conventional antibiotics. oup.com In addition to its direct lytic activity, the expression of antimicrobial peptides in transgenic plants may also trigger or prime the plant's own innate defense responses, leading to a more robust and comprehensive resistance. csic.esresearchgate.net
Applications in Animal Husbandry and Aquaculture (e.g., dietary supplementation research)
In animal husbandry and aquaculture, Cecropin A is being investigated as a promising alternative to in-feed antibiotics for promoting growth and preventing disease. mdpi.comnih.gov Research on dietary supplementation has shown several benefits. For example, studies in weaned piglets have demonstrated that dietary inclusion of Cecropin AD, a hybrid peptide, can reduce the incidence of diarrhea caused by E. coli and improve serum immunoglobulin levels, indicating enhanced immune responses. researchgate.net
In aquaculture, the use of antimicrobial peptides like Cecropin A as feed additives is gaining attention for improving the health and disease resistance of farmed aquatic animals. nih.govnih.gov Research in zebrafish has shown that dietary supplementation with Cecropin A can modulate the gut microbiota without promoting the proliferation of multidrug-resistant bacteria, a significant concern with traditional antibiotic use. researchgate.net Studies have also reported that dietary Cecropin can improve intestinal immunity and enhance disease resistance in fish like the common carp (B13450389) and juvenile turbot. nih.gov
Development of Biomaterial Coatings for Infection Prevention Research
The potent antimicrobial and anti-biofilm properties of Cecropin A make it an excellent candidate for the development of infection-resistant coatings for biomaterials and medical devices. mdpi.com A major challenge in medicine is the prevention of biomaterial-associated infections, which are often caused by bacteria forming biofilms on the surfaces of implants and catheters. nih.gov Research has focused on immobilizing Cecropin A onto various material surfaces, such as surgical meshes and vascular prostheses. nih.govresearchgate.net These Cecropin A-modified biomaterials have demonstrated the ability to inhibit the growth of pathogenic bacteria like Staphylococcus aureus and S. epidermidis. nih.govresearchgate.net Furthermore, these coatings may also stimulate the local immune response, potentially enhancing the body's ability to fight off infection. nih.govresearchgate.net The goal is to create surfaces that actively kill microbes on contact and resist the formation of biofilms, thereby reducing the risk of device-related infections. sgul.ac.uk
Advanced Methodologies in Cecropin A1 Research
In vitro Assays for Antimicrobial Activity and Selectivity
A suite of in vitro assays is routinely employed to quantify the antimicrobial efficacy of Cecropin (B1577577) A1 and its selectivity towards microbial cells over host cells. These assays provide critical data on the peptide's potency and its potential as a therapeutic agent.
Minimum Inhibitory Concentration (MIC) and Bactericidal Assays
The Minimum Inhibitory Concentration (MIC) assay is a fundamental tool for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For Cecropin A1, MIC values are typically determined using broth microdilution methods in 96-well plates, following guidelines from the Clinical and Laboratory Standards Institute. nih.gov In these assays, bacterial strains in their exponential growth phase are exposed to serial dilutions of the peptide. nih.gov After a defined incubation period, the growth inhibition is assessed by measuring the optical density of the cultures. acs.org
Bactericidal assays, on the other hand, determine the concentration of the peptide that actively kills the bacteria, rather than just inhibiting their growth. This is often reported as the Minimum Bactericidal Concentration (MBC). These assays typically involve treating a bacterial suspension with the peptide for a specific duration, followed by plating the culture on agar (B569324) to count the number of surviving colonies. mdpi.commdpi.com For instance, studies have shown that Cecropin A can achieve over 99% killing of Escherichia coli at a concentration of 2.5 µM after a 10-minute incubation. asm.org The lethal concentration 50 (LC50) and LC90, the concentrations required to kill 50% and 90% of the bacteria, respectively, have also been reported for Cecropin A against certain E. coli strains as 0.9 µM and 1.7 µM. sb-peptide.com
Interactive Table: MIC of Cecropin A and its Analogs Against Various Bacterial Strains
| Peptide/Analog | Bacterial Strain | MIC (µM) | Reference |
| Cecropin A | Acinetobacter baumannii (multidrug-resistant) | 0.5-1 | medchemexpress.com |
| Cecropin A | Escherichia coli | 32 | acs.org |
| Cecropin A | Bacteroides fragilis ATCC 25285 | 12.5 | pjps.pk |
| Cecropin A (1-8)-LL37 (17-30) | Staphylococcus aureus | 2-16 µg/mL | nih.gov |
| Cecropin A (1-8)-LL37 (17-30) | Escherichia coli | 2-16 µg/mL | nih.gov |
| CA-FO (hybrid peptide) | Gram-positive and Gram-negative strains | 2-8 | mdpi.com |
| CA-TP (hybrid peptide) | Gram-positive and Gram-negative strains | 2-8 | mdpi.com |
Membrane Permeabilization and Depolarization Assays
A key aspect of this compound's mechanism of action is its ability to disrupt bacterial cell membranes. Membrane permeabilization and depolarization assays are crucial for investigating this phenomenon. The permeabilization of the inner bacterial membrane can be monitored using chromogenic substrates like o-nitrophenyl-β-galactoside (ONPG). asm.orgnih.gov In E. coli strains that lack lactose (B1674315) permease, ONPG cannot enter intact cells. nih.gov However, when this compound compromises the membrane integrity, ONPG can diffuse into the cytoplasm and is hydrolyzed by β-galactosidase, producing a colored product (o-nitrophenol) that can be measured spectrophotometrically. asm.orgnih.gov
Membrane depolarization is often assessed using fluorescent dyes such as 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5). This dye accumulates on hyperpolarized membranes, and its fluorescence is quenched. researchgate.net The addition of this compound, which disrupts the membrane potential, leads to the release of the dye and a subsequent increase in fluorescence intensity, indicating rapid membrane depolarization. nih.govresearchgate.net Studies have demonstrated that the concentration dependence of both membrane permeabilization and depolarization correlates well with the bactericidal activity of this compound, suggesting these are key to its lethal mechanism. asm.orgnih.gov
Biofilm Inhibition Assays
Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents. Assays to evaluate the anti-biofilm activity of this compound are therefore of great interest. These assays typically involve quantifying the inhibition of biofilm formation or the eradication of pre-formed biofilms. mdpi.comfrontiersin.org The biomass of the biofilm is commonly quantified using crystal violet staining. mdpi.comfrontiersin.org The minimum biofilm inhibitory concentration (MBIC), the lowest concentration required to inhibit a certain percentage of biofilm growth (e.g., MBIC90), can be determined. mdpi.com Studies have shown that Cecropin A and its hybrid derivatives can exhibit potent anti-biofilm activity against pathogens like Pseudomonas aeruginosa. mdpi.commdpi.com
Biophysical and Spectroscopic Characterization
Biophysical and spectroscopic techniques are indispensable for understanding the structural aspects of this compound and its interactions with its targets. These methods provide insights into the peptide's conformation and how it changes upon binding to bacterial membranes.
Circular Dichroism (CD) Spectroscopy for Conformation Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins. dtic.mil this compound is known to be largely unstructured or in a random coil conformation in aqueous solutions. asm.orgnih.gov However, upon interaction with membrane-mimetic environments, such as trifluoroethanol (TFE) or lipid vesicles, it adopts a more ordered, α-helical structure. asm.orgnih.govnih.gov CD spectra of Cecropin A in such environments typically show characteristic negative bands around 208 and 222 nm and a positive peak around 192 nm, which are indicative of an α-helical conformation. nih.govunimi.it This conformational change is believed to be crucial for its membrane-disrupting activity. nih.gov
Interactive Table: Secondary Structure of Cecropin A in Different Environments
| Environment | Predominant Secondary Structure | Reference |
| Aqueous Buffer (e.g., PBS) | Random Coil/Unordered | asm.orgnih.govnih.gov |
| 50% Trifluoroethanol (TFE) | α-helical | nih.gov |
| Sodium Dodecyl Sulfate (SDS) Micelles | α-helical | nih.gov |
| In the presence of E. coli cells | α-helical | unimi.it |
Fluorescence and UV-Vis Spectroscopy for Interaction Studies
Fluorescence and UV-Vis spectroscopy are versatile tools for studying the interactions of this compound with various molecules, including lipid membranes and DNA. The intrinsic fluorescence of tryptophan residues can be used to probe the local environment of the peptide. acs.org For instance, a blue shift in the tryptophan emission spectrum of Cecropin A upon interaction with anionic lipid vesicles suggests that the tryptophan residue moves into a more hydrophobic environment, indicative of membrane insertion. acs.org
Fluorescence-based assays are also used to study membrane permeability, as seen with the N-phenyl-1-naphthylamine (NPN) uptake assay. mdpi.commdpi.com NPN is a hydrophobic fluorescent dye that is excluded by intact outer membranes of Gram-negative bacteria. When this compound disrupts the outer membrane, NPN can partition into the membrane, resulting in a significant increase in fluorescence. mdpi.commdpi.com Furthermore, UV-Vis and fluorescence spectroscopy have been employed to study the interaction of Cecropin A analogs with DNA, revealing that cationic amino acids can enhance this interaction. nih.govresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) for Solution Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of molecules in solution. For this compound, NMR studies have been pivotal in revealing its conformational dynamics.
In a key study, the solution structure of Cecropin A from the Cecropia moth was determined using two-dimensional NMR (2D-NMR) in a solution containing 15% (v/v) hexafluoroisopropyl alcohol (HFP), a solvent known to induce ordered structures in peptides. gmclore.orgnih.gov The complete proton NMR spectrum was assigned, and a total of 243 interproton distance restraints were derived from nuclear Overhauser enhancement (NOE) measurements. gmclore.orgnih.gov These restraints, along with 32 distance restraints for identified intrahelical hydrogen bonds, were used in dynamical simulated annealing calculations to generate a set of 21 structures. gmclore.orgnih.gov
The analysis of these structures revealed that this compound adopts a helix-break-helix motif, with two distinct helical regions spanning residues 5-21 and 24-37. gmclore.orgnih.govnih.gov These helical segments are well-defined, and their long axes are oriented at an angle of 70-100 degrees to each other. gmclore.orgnih.gov However, the precise orientation of the helices relative to one another could not be definitively determined due to a lack of sufficient NOEs between the two helical domains. gmclore.orgnih.gov Similar NMR approaches have been used to study hybrid peptides incorporating fragments of Cecropin A, providing insights into structure-activity relationships. rcsb.orgrcsb.orgpdbj.org
| Parameter | Finding | Citation |
|---|---|---|
| Secondary Structure | Two helical regions (residues 5-21 and 24-37) connected by a flexible hinge. | gmclore.orgnih.govnih.gov |
| Methodology | 2D-NMR spectroscopy in 15% (v/v) hexafluoroisopropyl alcohol. | gmclore.orgnih.gov |
| Restraints Used | 243 interproton distance restraints (NOEs) and 32 hydrogen bond restraints. | gmclore.orgnih.gov |
| Structural Calculation | Dynamical simulated annealing. | gmclore.orgnih.gov |
| Overall Fold | The long axes of the two helices are at an angle of 70-100 degrees to each other. | gmclore.orgnih.gov |
Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Diffraction (SAXD) for Membrane Interaction
To understand how this compound disrupts microbial membranes, researchers utilize Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Diffraction (SAXD). These techniques provide crucial information about the structural changes that occur in lipid bilayers upon interaction with the peptide.
Studies combining SANS and SAXD have been instrumental in characterizing the interaction of a Cecropin A-melittin hybrid peptide with model bacterial membranes composed of POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)). cea.fr These experiments revealed that the peptide induces changes in the lipid bilayer thickness and stiffens the membrane in a tightly packed liquid-crystalline lamellar phase. cea.fr A significant finding was the identification of an Lγ phase, a multilamellar lipid stack, which had not been previously implicated in the mechanism of action of antimicrobial peptides. cea.fr This suggests that the peptide's antimicrobial action may involve extensive membrane disruption leading to cell death, rather than the formation of discrete pores. cea.fr
SANS is particularly powerful due to its sensitivity to hydrogen's isotopes, allowing for contrast variation studies. nih.gov By selectively deuterating lipids or the solvent, researchers can highlight specific components of the peptide-membrane system. nih.govresearchgate.net This approach has been used to study the position of peptides within the membrane and their effect on lipid organization. researchgate.net For instance, SANS can be used to measure peptide-induced lipid flip-flop in asymmetric liposomes, mimicking the distinct lipid compositions of the inner and outer leaflets of a cell membrane. nih.gov
Cellular and Molecular Biology Techniques
The regulation of this compound expression and its effects on microbial cells are investigated using a suite of cellular and molecular biology techniques.
Gene Expression Analysis (e.g., Reporter Gene Assays, Northern Blot, LC-MS/MS)
Understanding the transcriptional regulation of the this compound gene is crucial for comprehending the insect immune response. Reporter gene assays are a common tool for this purpose. In these assays, the promoter region of the this compound gene is fused to a reporter gene, such as lacZ, which encodes an easily detectable enzyme. nih.govoup.com Studies in Drosophila have used this method to show that the this compound promoter is inducible by bacterial components like lipopolysaccharide (LPS). nih.govnih.gov Deletion and mutation analyses within the promoter have identified key regulatory elements, such as a κB-like motif, that are essential for its activation. nih.govembopress.orgsdbonline.org
Northern blot analysis is another technique used to study gene expression by detecting specific RNA molecules in a sample. oup.comaai.orgpnas.org Researchers have used Northern blots to demonstrate the induction of this compound mRNA in response to bacterial infection or wounding in both transgenic plants and insects. oup.compnas.orgnih.gov This technique allows for the quantification of transcript levels and the analysis of their temporal expression patterns. pnas.orgnih.gov
More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed for the sensitive detection and quantification of peptides and proteins, including this compound, in complex biological samples. This proteomic approach can confirm the translation of the this compound gene into its functional peptide product.
Mutagenesis and Gene Deletion Studies (e.g., CRISPR/Cas9 in Drosophila)
To definitively determine the in vivo function of this compound, researchers turn to mutagenesis and gene deletion studies. The advent of CRISPR/Cas9 gene-editing technology has revolutionized this area of research.
In Drosophila melanogaster, the CRISPR/Cas9 system has been used to generate a specific deletion of the entire cecropin locus, which includes the genes for this compound, A2, B, and C. nih.govbiorxiv.orgresearchgate.net By creating these "knockout" flies, scientists can study the consequences of the absence of these peptides on the fly's ability to fight off various infections. nih.govbiorxiv.orgresearchgate.net These studies have revealed that while flies lacking cecropins are viable, they show increased susceptibility to certain Gram-negative bacteria and fungi, providing direct genetic evidence for the role of cecropins in host defense. nih.govresearchgate.net Furthermore, CRISPR has been used to introduce tagged versions of this compound to study its expression and localization. researchgate.net
Microscopic Techniques (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy for morphological changes)
Microscopy provides a direct visual means to observe the effects of this compound on microbial cells. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are particularly valuable for examining changes in cell morphology.
SEM is used to visualize the surface of cells. Studies using SEM have shown that this compound and its analogs cause significant damage to the bacterial cell surface, including the formation of blebs, wrinkles, and pores, ultimately leading to cell lysis and the leakage of cytoplasmic contents. plos.orgmdpi.comnih.govmednexus.orgnih.gov TEM, which provides images of the internal structures of cells, has corroborated these findings by showing disruption of the cell membrane and disorganization of the cytoplasm in treated bacteria and fungi. plos.orgfrontiersin.org These microscopic observations provide compelling evidence for the membrane-disruptive mechanism of this compound. nthu.edu.twnih.govacs.org
In vivo Model Systems for Host Defense Studies
To understand the role of this compound in a whole organism context, researchers utilize various in vivo model systems. Drosophila melanogaster is a primary model for studying innate immunity due to its genetic tractability. nih.govbiorxiv.orgresearchgate.net Infection studies in wild-type and mutant flies, such as those lacking cecropins, allow for the assessment of the peptide's contribution to survival against different pathogens. nih.govresearchgate.net
Insect Models (e.g., Drosophila melanogaster, Aedes aegypti)
Insect models are fundamental in elucidating the genetic regulation, expression, and physiological role of this compound as part of the innate immune system. The fruit fly, Drosophila melanogaster, and the mosquito, Aedes aegypti, have been particularly instrumental.
In Drosophila melanogaster, the genes encoding cecropins are located in a compact cluster at the chromosomal location 99E. embopress.orgnih.gov This locus contains three expressed genes—CecA1, CecA2, and CecB—and two pseudogenes within a small region of DNA. embopress.org Research has shown that the expression of these genes is a direct response to infection. embopress.org Upon injection with bacteria, cecropin transcripts become detectable in the hemolymph within an hour, reaching peak levels between two and six hours before diminishing significantly after 24 hours. embopress.orgnih.gov This rapid induction is primarily observed in the fat body, an organ analogous to the mammalian liver, and in a subset of hemocytes (blood cells). researchgate.net Studies have demonstrated that CecA1 and CecA2 are most actively transcribed in the larval and adult stages. researchgate.net The resulting Cecropin A concentration in the hemolymph of immunized flies can reach 25-50 µM, a level sufficient to kill most tested bacteria. researchgate.net Furthermore, research using Drosophila models has shown that synthetic Cecropin A can induce apoptosis in hematopoietic tumors, highlighting its potential cytotoxic properties against abnormal cells. mdpi.com
Studies involving the mosquito Aedes aegypti have also been crucial. A specific peptide, BR003-cecropin A, was synthesized based on a sequence from Aedes aegypti and tested for its antimicrobial efficacy. nih.gov This Cecropin A variant demonstrated significant antibiotic activity against a range of Gram-negative bacteria. nih.gov In the related mosquito species, Aedes albopictus, cell lines (C6/36) have been used to study the regulation of the this compound gene promoter, revealing that gene expression increased in response to heat-killed Escherichia coli. researchgate.net
| Model Organism | Research Focus | Key Findings | Citations |
|---|---|---|---|
| Drosophila melanogaster | Gene Expression & Regulation | Cecropin genes (CecA1, CecA2, CecB) are located at chromosomal position 99E. Expression is induced in the fat body and hemocytes upon bacterial infection, peaking 2-6 hours post-infection. | embopress.orgnih.govresearchgate.net |
| Drosophila melanogaster | Anti-tumor Activity | Synthetic Cecropin A induces apoptosis in hematopoietic tumor cells in mxc mutant larvae. | mdpi.com |
| Aedes aegypti | Antimicrobial Activity | A synthetic Cecropin A peptide from Aedes aegypti showed potent activity against Gram-negative bacteria, including Acinetobacter baumannii. | nih.gov |
| Aedes albopictus | Gene Promoter Regulation | The This compound promoter is induced in C6/36 cells by exposure to heat-killed E. coli. | researchgate.net |
Nematode Models (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans has emerged as a powerful whole-animal model for high-throughput screening and for studying host-pathogen interactions in vivo. frontiersin.orgresearchgate.net While cecropins are not typically found in nematodes, suggesting they were acquired later in the evolution of some species, C. elegans provides an excellent platform to test the efficacy of exogenous antimicrobial peptides like this compound. researchgate.net
In one key study, a C. elegans infection model was used to screen a library of insect-derived antimicrobial peptides against the pathogenic bacterium Acinetobacter baumannii. nih.gov This high-throughput liquid infection assay identified Cecropin A and several other cecropin-like peptides as being capable of enhancing the survival of infected nematodes. nih.govfrontiersin.org Further investigation revealed that the mechanism of action for Cecropin A involves the disruption and permeabilization of the bacterial membrane, leading to cell death. nih.govfrontiersin.org The use of C. elegans allowed researchers to not only identify a promising antimicrobial agent but also to investigate its in vivo mode of action within the context of a living animal. frontiersin.org
| Research Area | Pathogen Studied | Key Findings | Citations |
|---|---|---|---|
| High-Throughput Screening | Acinetobacter baumannii | C. elegans liquid infection assay identified Cecropin A as a peptide that enhances worm survival during infection. | nih.govfrontiersin.org |
| Mechanism of Action | Acinetobacter baumannii | Cecropin A was found to exert its antimicrobial effect by disrupting the bacterial membrane, leading to lysis. | nih.govfrontiersin.org |
| In vivo Efficacy | Acinetobacter baumannii | The model confirmed the in vivo antimicrobial effect of Cecropin A in a whole-animal system. | frontiersin.org |
Mammalian Models for Gut Microbiota Modulation Research (e.g., DSS-induced IBD in mice)
To investigate the immunomodulatory effects of this compound beyond its direct antimicrobial action, researchers have turned to mammalian models, particularly in the context of gut health and inflammation. A prominent model is the Dextran Sulfate Sodium (DSS)-induced Inflammatory Bowel Disease (IBD) model in mice.
A study utilizing C57BL/6 mice demonstrated that intraperitoneal administration of Cecropin A could alleviate the symptoms of DSS-induced IBD. researchgate.netfrontiersin.orgnih.gov The therapeutic effects were significant, with treated mice showing reduced body weight loss, lower disease activity index (DAI) scores, and less disruption to the gut mucosal lining compared to untreated, DSS-exposed mice. frontiersin.orgnih.gov
The mechanism behind this protective effect was found to be the modulation of the gut microbiota. researchgate.netfrontiersin.orgnih.gov Analysis of the cecum contents via 16S rRNA gene sequencing revealed that Cecropin A altered the microbial composition in a beneficial way. Specifically, it decreased the DSS-induced enrichment of potentially harmful bacteria from the families Bacteroidaceae and Enterobacteriaceae. frontiersin.orgnih.gov Concurrently, Cecropin A led to a selective increase in the abundance of Lactobacillus, a genus known for its probiotic properties. frontiersin.orgnih.gov This effect was distinct from that of the conventional antibiotic gentamicin, which, while also reducing harmful bacteria, promoted the growth of Desulfovibrionaceae and Ruminococcaceae instead of Lactobacillus. frontiersin.orgnih.gov Furthermore, Cecropin A treatment was associated with a decrease in the colonic levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgnih.gov
| Parameter | Effect of this compound Treatment | Citations |
|---|---|---|
| Clinical Symptoms (Weight loss, DAI) | Significantly reduced/alleviated. | frontiersin.orgnih.gov |
| Gut Mucosa | Relieved disruption and damage. | frontiersin.org |
| Gut Microbiota (Harmful) | Decreased abundance of Bacteroidaceae and Enterobacteriaceae. | researchgate.netfrontiersin.orgnih.gov |
| Gut Microbiota (Beneficial) | Selectively increased abundance of Lactobacillus. | researchgate.netfrontiersin.orgnih.gov |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased levels in the colon. | frontiersin.orgnih.gov |
Future Perspectives and Remaining Research Challenges for Cecropin A1
Addressing Stability and Production Scalability in Research
A significant hurdle in the therapeutic development of Cecropin (B1577577) A1 and other antimicrobial peptides (AMPs) is their inherent instability and the high cost of large-scale production. mdpi.com While chemical synthesis is a viable option for producing the relatively small Cecropin A1 peptide, it can be expensive for large quantities. mdpi.com Researchers are actively exploring recombinant DNA technologies to produce this compound in various host systems as a more cost-effective and scalable alternative. mdpi.comfrontiersin.org
One promising approach involves using plant-based systems. For instance, transgenic rice has been engineered to produce this compound in its seed endosperm. nih.gov This method offers the advantage of stable storage of the peptide within the seeds, which naturally accumulate and protect proteins. nih.gov The this compound produced in these rice seeds demonstrated biological activity against fungal and bacterial pathogens, indicating that the plant-based system can correctly synthesize a functional peptide. nih.gov However, the accumulation levels of this compound in these systems can be variable and may require further optimization to achieve commercially viable yields. nih.gov
Another challenge is the susceptibility of peptides like this compound to degradation by proteases present in the host organism or in the application environment. oup.com This has been observed in transgenic plants where host proteases can break down the peptide, reducing its effectiveness. oup.com To overcome this, strategies such as fusing this compound with other molecules or modifying its structure are being investigated to enhance its stability. nih.gov For example, hybridization of the N-terminal fragment of Cecropin A with other peptides has been shown to improve stability in the presence of salts and serum. nih.govmdpi.com
Table 1: Comparison of this compound Production Methods
| Production Method | Advantages | Disadvantages | Key Research Findings |
| Chemical Synthesis | High purity, precise control over peptide sequence. frontiersin.org | High cost for large-scale production, potential for sequence errors in long peptides. mdpi.comfrontiersin.org | Suitable for producing smaller quantities for initial research. mdpi.com |
| Recombinant Production in Bacteria (e.g., E. coli) | Rapid growth, cost-effective, high yield potential. frontiersin.org | Potential for toxicity to the host, degradation by cellular proteases, lack of post-translational modifications. frontiersin.orgacs.org | Fusion with carrier proteins can prevent toxicity and degradation. acs.org |
| Recombinant Production in Plants (e.g., Rice) | Low production cost, scalable by increasing cultivation area, stable storage in seeds. nih.govnih.gov | Potential for degradation by plant proteases, variable accumulation levels. nih.govoup.comnih.gov | Transgenic rice expressing this compound showed resistance to pathogens. nih.gov |
| Recombinant Production in Insect Cells | Can perform post-translational modifications. frontiersin.org | Higher production cost compared to microbial systems. frontiersin.org | Scalable processes for producing cecropin-like AMPs have been developed. frontiersin.org |
Elucidating Complex Interactions within Host-Pathogen Systems
The in vivo function of this compound is a result of intricate interactions within the host-pathogen system. While in vitro studies have demonstrated its potent antimicrobial activity, understanding its role during an actual infection is more complex. nih.gov In Drosophila, the expression of cecropin genes, including CecA1, is regulated by both the Toll and Imd immune pathways, highlighting its importance in the systemic immune response. nih.govresearchgate.net
Research using Drosophila mutants has been instrumental in dissecting the specific contribution of cecropins to host defense. Studies on flies lacking multiple antimicrobial peptide genes have revealed that cecropins play a significant role in combating Gram-negative bacteria and fungi. nih.govresearchgate.netbiorxiv.org Specifically, cecropins contribute to the control of pathogens like Enterobacter cloacae and Providencia heimbachae. nih.govbiorxiv.org This suggests a degree of specificity in their action, which is a crucial area for future investigation.
Future research will need to employ advanced techniques to unravel these complex interactions. The use of genetic models like Drosophila lacking specific immune components, combined with high-resolution imaging and pathogen challenge studies, will be critical. researchgate.netbiorxiv.orgnih.gov These approaches will help to clarify not only the direct antimicrobial effects of this compound but also its interplay with other immune effectors and host signaling pathways.
Exploring Novel Functional Enhancements through Advanced Peptide Engineering
Advanced peptide engineering offers a powerful avenue to enhance the therapeutic potential of this compound by improving its stability, specificity, and potency. nih.gov A key strategy is the creation of hybrid peptides, which combine functional domains from different antimicrobial peptides to generate novel molecules with superior properties. researchgate.netmdpi.com
One common approach involves fusing the N-terminal region of Cecropin A (residues 1-8), which is known for its α-helical structure and role in membrane interaction, with fragments of other peptides. nih.govmdpi.com For example, a hybrid of Cecropin A(1-8) and Magainin 2(1-12) has been computationally studied to analyze its structural stability. researchgate.net Another designed hybrid, combining Cecropin A(1-8) with a portion of LL-37, demonstrated increased antibacterial activity and reduced cytotoxicity compared to the parent peptides. researchgate.netmdpi.com
Engineering strategies also focus on improving peptide stability. Hybridizing the N-terminal fragment of Cecropin A with other peptides has been shown to enhance resistance to degradation in the presence of serum and high salt concentrations, which are significant barriers for the systemic use of AMPs. nih.govmdpi.com Furthermore, single amino acid substitutions can dramatically impact the antimicrobial activity of cecropins. acs.org For instance, altering a single amino acid in Drosophila cecropins was found to change bacterial susceptibility by up to 16-fold, highlighting the sensitivity of peptide-membrane interactions to small structural changes. acs.org
Another innovative engineering approach is the fusion of Cecropin A with other functional proteins, such as bacteriophage-derived endolysins. frontiersin.org This creates "artilysins" that can more effectively penetrate the outer membrane of Gram-negative bacteria, thereby enhancing the bactericidal activity of the endolysin. frontiersin.orgresearchgate.net An engineered endolysin fused with Cecropin A showed a 2- to 8-fold increase in activity against multidrug-resistant Acinetobacter baumannii. frontiersin.org
Table 2: Examples of Engineered Peptides Based on this compound
| Engineered Peptide | Design Strategy | Enhanced Properties | Reference |
| CA(1-8)-MA(1-12) | Hybrid of Cecropin A and Magainin 2 | Studied for structural stability. | researchgate.net |
| C-L [CA(1-8)-LL-37(17-30)] | Hybrid of Cecropin A and LL-37 | Increased antibacterial activity, reduced cytotoxicity. researchgate.netmdpi.com | researchgate.netmdpi.comfrontiersin.org |
| CA-FO | Hybrid of Cecropin A(1-8) and Fowlicidin-2(1-15) | Improved stability in serum and salt, potent antimicrobial activity. nih.gov | nih.govmdpi.com |
| K11 | Hybrid of this compound, Melittin (B549807), and Magainin 2 | High cationic nature, broad-spectrum antimicrobial activity, high therapeutic index. oup.com | oup.comoup.com |
| eAbEndolysin | Fusion of Cecropin A with AbEndolysin | Enhanced bactericidal activity against Gram-negative bacteria. frontiersin.org | frontiersin.org |
| HEA-9 | Hybrid of Cecropin A and BMAP-27 with modifications | Improved antibacterial efficacy and reduced toxicity. japsonline.com | japsonline.com |
Integration of Omics Data for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of this compound's function, it is essential to integrate data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov This approach allows researchers to move beyond studying single genes or proteins and instead analyze the complex network of interactions that govern biological processes. nih.gov
Transcriptomic analyses, for example, have been crucial in revealing how the expression of the this compound gene is regulated in response to infection. researchgate.netmdpi.com Studies in Drosophila have shown that this compound expression is induced upon pathogenic challenge and is controlled by key immune signaling pathways. researchgate.net By combining transcriptomic data with proteomic and metabolomic data, researchers can build a more complete picture of the host's response to pathogens and the specific role that this compound plays within this response. mdpi.com
For instance, an integrated multi-omics analysis of an insect host infected with a pathogenic nematode revealed significant changes in the expression of immune-related genes, including those for antimicrobial peptides, as well as alterations in metabolic pathways. mdpi.com This type of systems-level view can help identify the upstream regulators and downstream effects of this compound activity. nih.gov
The integration of omics data can also facilitate the identification of novel targets for enhancing this compound's effectiveness or for developing new antimicrobial strategies. frontiersin.org By constructing and analyzing networks of interacting genes and proteins, it becomes possible to identify key nodes or "master regulators" that control the immune response. nih.gov Targeting these regulators could offer new ways to modulate this compound expression or to synergize with its antimicrobial activity.
Future research in this area will rely on the continued development of high-throughput sequencing technologies and sophisticated computational tools for data integration and network analysis. nih.gov Applying these approaches to the study of this compound will undoubtedly uncover new layers of complexity in its biological function and pave the way for its rational design and application as a therapeutic agent.
Q & A
Q. What experimental models are commonly used to evaluate Cecropin A1’s antimicrobial efficacy, and how are they optimized?
Researchers typically employ in vitro assays such as minimum inhibitory concentration (MIC) and time-kill kinetics to quantify bactericidal activity. For intestinal barrier studies, transepithelial electrical resistance (TER) and FITC-dextran permeability assays in IPEC-J2 cell monolayers are used to assess barrier integrity improvements . Optimization involves adjusting peptide concentration, exposure time, and bacterial inoculum size to balance efficacy and cytotoxicity.
Q. How is cytotoxicity of this compound assessed in mammalian cell lines, and what controls are critical?
Cytotoxicity is measured via MTT assays or lactate dehydrogenase (LDH) release assays to evaluate membrane integrity. Controls include untreated cells (negative control), detergent-treated cells (positive control for maximum cytotoxicity), and dose-response curves to determine the selective index (ratio of cytotoxic concentration to antimicrobial concentration). Parallel testing with primary cells ensures relevance to physiological conditions .
Q. What biochemical methods characterize this compound’s interaction with bacterial membranes?
Techniques include circular dichroism (CD) to analyze peptide secondary structure in lipid environments, liposome leakage assays to measure membrane disruption, and surface plasmon resonance (SPR) to quantify binding kinetics. Fluorescent probes like N-phenyl-1-naphthylamine (NPN) assess outer membrane permeability in Gram-negative bacteria .
Q. What are the key challenges in maintaining this compound stability during experimental workflows?
Degradation by proteases and aggregation in physiological buffers are major issues. Mitigation strategies include using protease inhibitors , modifying buffer pH/salinity, and incorporating stabilizing agents like polyethylene glycol (PEG). Lyophilization and cold-chain storage are recommended for long-term stability .
Advanced Research Questions
Q. How are hybrid peptides combining this compound with other antimicrobial motifs designed computationally?
Molecular dynamics simulations and structure-activity relationship (SAR) analysis guide the fusion of this compound’s α-helical domains with cationic regions from peptides like LL-37 or magainin II. Tools like RosettaDesign optimize hydrophobicity and charge distribution to enhance bacterial membrane targeting while reducing hemolytic activity .
Q. What in vivo models effectively demonstrate this compound’s therapeutic potential without off-target effects?
Murine infection models (e.g., Klebsiella pneumoniae-induced sepsis) are used to evaluate systemic efficacy. Localized delivery models, such as ex vivo intestinal organoids or skin wound infections , minimize systemic toxicity. Pharmacokinetic studies track peptide clearance using radiolabeling or fluorescence imaging .
Q. How can contradictory data on this compound’s efficacy against Gram-positive vs. Gram-negative bacteria be resolved methodologically?
Discrepancies arise from differences in membrane composition (e.g., teichoic acids in Gram-positive bacteria). Systematic comparative assays under standardized conditions (e.g., identical inoculum sizes, growth media) and mutant bacterial strains (e.g., LPS-deficient E. coli) help isolate mechanistic variables. Meta-analyses of published MIC data identify trends across studies .
Q. What experimental approaches validate this compound’s modulation of intracellular signaling pathways like MEK/ERK?
Western blotting and phospho-specific antibodies quantify pathway activation in treated cells (e.g., IPEC-J2). RNA interference (RNAi) or CRISPR knockout of ERK components confirms functional involvement. Co-treatment with pathway inhibitors (e.g., U0126 for MEK) establishes causality .
Q. How do researchers address peptide aggregation in this compound formulation studies?
Dynamic light scattering (DLS) and transmission electron microscopy (TEM) monitor aggregation states. Formulation with nanocarriers (e.g., liposomes, chitosan nanoparticles) or PEGylation improves solubility. Isothermal titration calorimetry (ITC) assesses binding efficiency with delivery vehicles .
Q. What methodologies ensure reproducibility in this compound’s biofilm disruption assays?
Standardized biofilm models (e.g., Staphylococcus aureus on polystyrene plates) and confocal microscopy with LIVE/DEAD stains quantify biomass reduction. Controls include untreated biofilms and non-biofilm-forming mutants. Replicates across independent labs using shared protocols minimize variability .
Methodological Notes
- Data Analysis : Use ANOVA with post-hoc tests for multi-group comparisons in antimicrobial assays. For pathway studies, Benjamini-Hochberg correction reduces false discovery rates in high-throughput datasets .
- Reporting Standards : Follow ARRIVE guidelines for animal studies and MIAME for omics data. Include raw data in supplementary materials for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
